molecular formula C7H8ClNO2 B1626684 6-Methylpicolinic acid hydrochloride CAS No. 87884-49-9

6-Methylpicolinic acid hydrochloride

Cat. No.: B1626684
CAS No.: 87884-49-9
M. Wt: 173.6 g/mol
InChI Key: TUQJTJPDQVKNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylpicolinic acid hydrochloride is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

87884-49-9

Molecular Formula

C7H8ClNO2

Molecular Weight

173.6 g/mol

IUPAC Name

6-methylpyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h2-4H,1H3,(H,9,10);1H

InChI Key

TUQJTJPDQVKNSG-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C(=O)O.Cl

Canonical SMILES

CC1=NC(=CC=C1)C(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylpyridine-2-carboxylic Acid and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-methylpyridine-2-carboxylic acid and its hydrochloride (HCl) salt, a versatile heterocyclic building block with significant applications in pharmaceutical development, coordination chemistry, and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical application and scientific causality behind its use.

Core Compound Profile: 6-Methylpyridine-2-carboxylic Acid

6-Methylpyridine-2-carboxylic acid, also known as 6-methylpicolinic acid, is an organic compound with the formula C₇H₇NO₂.[1][2][3] Its structure, featuring a carboxylic acid group and a methyl group on the pyridine ring, makes it a valuable precursor in the synthesis of more complex molecules.[2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-methylpyridine-2-carboxylic acid is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance White to beige or off-white to light brown powder/crystal[2][5]
Melting Point 120-136 °C[6]
Boiling Point 100 °C at 4.5 mmHg[4]
Solubility Soluble in water. Soluble in DMSO (100 mg/mL with sonication). Also soluble in formulations of DMSO, PEG300, Tween-80, and saline, as well as DMSO and corn oil.[4][5]
pKa 5.83 (25 °C)[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 6-methylpyridine-2-carboxylic acid.

  • ¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the pyridine ring.[1]

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[1]

Synthesis and Purification

The synthesis of 6-methylpyridine-2-carboxylic acid is a critical process for its availability in research and industrial applications. A common and effective method involves the oxidation of 2,6-dimethylpyridine.

Experimental Protocol: Oxidation of 2,6-Dimethylpyridine

This protocol outlines a laboratory-scale synthesis of 6-methylpyridine-2-carboxylic acid with a reported yield of 75%.[2]

Materials:

  • 2,6-dimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Ethyl acetate

  • Ethanol

Procedure:

  • Dissolve 10.71 g (0.1 mol) of 2,6-dimethylpyridine in 500 mL of deionized water in a suitable reaction vessel.

  • Heat the solution to 60 °C with stirring.

  • Add 23.7 g (0.15 mol) of potassium permanganate in ten equal portions, with a 30-minute interval between each addition. Maintain the reaction temperature at approximately 60 °C.

  • Continue the reaction for 5 hours.

  • After the reaction is complete, filter the hot solution to remove insoluble manganese dioxide.

  • Cool the filtrate and adjust the pH to 5 with a suitable acid.

  • Extract the product with ethyl acetate.

  • Collect the organic phase and concentrate it under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-pyridinecarboxylic acid.[2]

Causality of Experimental Choices:

  • Portion-wise addition of KMnO₄: This is a crucial safety and yield-optimization step. The oxidation of the methyl group is an exothermic reaction. Adding the strong oxidizing agent potassium permanganate in portions helps to control the reaction temperature and prevent runaway reactions. It also ensures a more complete and selective oxidation of one methyl group over the other.

  • Temperature Control: Maintaining the temperature at 60 °C is a balance between achieving a reasonable reaction rate and preventing over-oxidation or decomposition of the starting material and product.

  • pH Adjustment: Adjusting the pH to 5 facilitates the extraction of the carboxylic acid into the organic phase. At this pH, the carboxylic acid is in its protonated, less polar form, making it more soluble in ethyl acetate.

  • Recrystallization: This is a standard purification technique for solid organic compounds. Ethanol is chosen as the solvent because the product is soluble in hot ethanol and less soluble in cold ethanol, allowing for the formation of pure crystals upon cooling.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2,6-Dimethylpyridine in Deionized Water Heat Heat to 60°C Start->Heat Add_KMnO4 Portion-wise Addition of KMnO₄ Heat->Add_KMnO4 React React for 5 hours at 60°C Add_KMnO4->React Filter Filter to Remove Insoluble Impurities React->Filter Adjust_pH Adjust pH to 5 Filter->Adjust_pH Extract Extract with Ethyl Acetate Adjust_pH->Extract Concentrate Concentrate Organic Phase Extract->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Product Pure 6-Methylpyridine- 2-carboxylic Acid Recrystallize->Product

Figure 1. Workflow for the synthesis and purification of 6-methylpyridine-2-carboxylic acid.

The Hydrochloride Salt: 6-Methylpyridine-2-carboxylic Acid HCl

While extensive data exists for the free acid form, specific experimental data for the hydrochloride salt of 6-methylpyridine-2-carboxylic acid is less prevalent in publicly available literature. However, its properties can be inferred from the behavior of similar compounds and general chemical principles. The HCl salt is formed by the protonation of the pyridine nitrogen atom.

Theoretical Preparation of the HCl Salt

The hydrochloride salt can be prepared by treating a solution of the free acid with hydrochloric acid.

General Protocol:

  • Dissolve 6-methylpyridine-2-carboxylic acid in a suitable solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (e.g., HCl in ether or concentrated aqueous HCl) to the solution of the free acid with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with a cold solvent to remove any excess acid, and dried under vacuum.

HCl_Salt_Formation Free_Acid 6-Methylpyridine-2-carboxylic Acid (in solution) Product 6-Methylpyridine-2-carboxylic Acid HCl (precipitate) Free_Acid->Product + HCl HCl Hydrochloric Acid (HCl) HCl->Product

Sources

An In-depth Technical Guide to 2-Carboxy-6-methylpyridine Hydrochloride: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Carboxy-6-methylpyridine hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's structure, properties, synthesis, and analytical characterization, offering field-proven insights and detailed methodologies.

Introduction and Significance

2-Carboxy-6-methylpyridine, also known as 6-methylpicolinic acid, is a derivative of pyridine carboxylic acid. These scaffolds have historically led to a multitude of pharmaceutical agents for treating a wide range of diseases, including cancer, diabetes, and infectious diseases[1]. The strategic placement of the carboxylic acid and methyl groups on the pyridine ring makes 6-methylpicolinic acid a valuable precursor for creating complex molecular architectures. Its ability to chelate metals has also opened avenues for its use in developing novel therapeutic and catalytic agents.

This guide will focus on the hydrochloride salt of 2-carboxy-6-methylpyridine, a form often preferred in experimental settings due to its potentially enhanced stability and solubility in aqueous media. We will explore its synthesis from readily available starting materials and detail the analytical techniques required for its robust characterization.

Physicochemical Properties and Structural Elucidation

The fundamental properties of the parent compound, 6-methylpyridine-2-carboxylic acid, are well-documented and provide a baseline for understanding its hydrochloride salt.

Structure of 2-Carboxy-6-methylpyridine and its Hydrochloride

The core structure consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a methyl group. Upon formation of the hydrochloride salt, the nitrogen atom of the pyridine ring becomes protonated.

G cluster_0 6-Methylpyridine-2-carboxylic Acid cluster_1 2-Carboxy-6-methylpyridine Hydrochloride struct1 CC1=NC(=CC=C1)C(=O)O struct2 CC1=N[H+]C(=CC=C1)C(=O)O.[Cl-] struct1->struct2 HCl

Caption: Formation of 2-Carboxy-6-methylpyridine Hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of 6-methylpyridine-2-carboxylic acid. While specific data for the hydrochloride salt is not widely published, expected changes are discussed below.

PropertyValue (for 6-Methylpyridine-2-carboxylic Acid)References
Molecular Formula C7H7NO2[2][3][4]
Molecular Weight 137.14 g/mol [2][3][4]
CAS Number 934-60-1[2]
Appearance White to beige crystalline powder[3]
Melting Point 120-127 °C[5]
Solubility Soluble in water and methanol.[5]

Note on the Hydrochloride Salt: The formation of the hydrochloride salt is expected to increase the aqueous solubility of the compound due to its ionic nature. The melting point of the salt will likely differ from that of the free acid.

Synthesis of 2-Carboxy-6-methylpyridine Hydrochloride

The synthesis of 2-Carboxy-6-methylpyridine hydrochloride is a two-step process: the oxidation of a readily available starting material to form the free acid, followed by its conversion to the hydrochloride salt.

Synthesis Workflow Overview

G start Starting Material: 2,6-Lutidine oxidation Step 1: Oxidation (Potassium Permanganate) start->oxidation free_acid Intermediate: 6-Methylpyridine-2-carboxylic Acid oxidation->free_acid hcl_formation Step 2: Hydrochloride Formation (Dry HCl in Ethanol) free_acid->hcl_formation final_product Final Product: 2-Carboxy-6-methylpyridine Hydrochloride hcl_formation->final_product

Caption: Synthesis workflow for 2-Carboxy-6-methylpyridine Hydrochloride.

Experimental Protocol: Synthesis of 6-Methylpyridine-2-carboxylic Acid

This protocol is based on the oxidation of 2,6-lutidine using potassium permanganate.

Materials:

  • 2,6-Lutidine

  • Potassium permanganate (KMnO4)

  • Deionized water

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-lutidine in deionized water.

  • Heat the solution to 60°C with stirring.

  • Slowly add potassium permanganate in portions, maintaining the temperature at approximately 60°C. The reaction is exothermic and requires careful monitoring.

  • After the addition is complete, continue stirring at 60°C for several hours until the purple color of the permanganate has disappeared.

  • Filter the hot reaction mixture to remove the manganese dioxide byproduct.

  • Adjust the pH of the filtrate to 5 with a suitable acid.

  • Extract the aqueous solution with ethyl acetate.

  • Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 6-methylpyridine-2-carboxylic acid.

Experimental Protocol: Preparation of 2-Carboxy-6-methylpyridine Hydrochloride

This protocol adapts a general method for the formation of picolinic acid hydrochloride.

Materials:

  • 6-Methylpyridine-2-carboxylic acid (from step 3.2)

  • Anhydrous ethanol

  • Dry hydrogen chloride (gas) or a solution of HCl in anhydrous ethanol

Procedure:

  • Dissolve the synthesized 6-methylpyridine-2-carboxylic acid in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until it is saturated, or add a pre-prepared saturated solution of HCl in anhydrous ethanol.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold anhydrous ethanol and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Characterization Workflow

G product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Assessment (HPLC) product->purity confirmation Structural Confirmation and Purity Assessment nmr->confirmation ir->confirmation ms->confirmation purity->confirmation

Caption: Analytical workflow for product characterization.

Spectroscopic Data (for 6-Methylpyridine-2-carboxylic Acid)

The following data corresponds to the free acid, 6-methylpyridine-2-carboxylic acid. Expected shifts for the hydrochloride salt are discussed below.

¹H NMR (in CDCl₃):

  • ~8.05 ppm (d): Proton on the pyridine ring

  • ~7.85 ppm (t): Proton on the pyridine ring

  • ~7.44 ppm (d): Proton on the pyridine ring

  • ~2.63 ppm (s): Methyl protons[6]

¹³C NMR:

  • Spectral data for the ¹³C NMR of the free acid is available in public databases[2].

FTIR (KBr pellet):

  • A broad absorption band in the region of 3200-2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

  • A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

  • Bands corresponding to C-N and C-C-N vibrations in the pyridine ring are also present[2].

Mass Spectrometry:

  • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the free acid (137.14 g/mol )[7].

Expected Spectroscopic Changes for the Hydrochloride Salt:

  • ¹H NMR: The protonation of the pyridine nitrogen is expected to cause a downfield shift for all protons on the pyridine ring due to the increased electron-withdrawing effect of the positively charged nitrogen. The carboxylic acid proton may also be affected.

  • FTIR: The IR spectrum may show changes in the fingerprint region due to the protonation of the pyridine ring. The characteristic broad O-H and C=O stretches of the carboxylic acid group should remain.

Applications in Research and Drug Development

6-Methylpyridine-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. Its derivatives have been investigated as inhibitors of various enzymes[3].

  • Coordination Chemistry: The picolinic acid moiety is an excellent chelating agent for a variety of metal ions. Metal complexes of 6-methylpyridine-2-carboxylic acid have been synthesized and investigated for their potential as α-glucosidase inhibitors, which are relevant in the management of diabetes.

  • Catalysis: The ability to form stable metal complexes makes this compound and its derivatives candidates for use as ligands in catalysis.

Safety and Handling

Hazard Statements:

  • Causes skin irritation (H315).[2]

  • Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation (H335).[2]

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Carboxy-6-methylpyridine hydrochloride is a valuable and versatile chemical compound with significant potential in various fields of chemical research, particularly in the development of new pharmaceuticals. This guide has provided a detailed overview of its structure, a reliable synthesis pathway, and a comprehensive approach to its analytical characterization. While specific experimental data for the hydrochloride salt is limited in the public domain, the information provided for the parent free acid, coupled with the principled understanding of hydrochloride salt formation, offers a solid foundation for researchers and drug development professionals working with this important molecule.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available from: [Link]

  • 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282. PubChem. Available from: [Link]

  • 6-Methylpyridine-2-carboxylic acid - Amerigo Scientific. Amerigo Scientific. Available from: [Link]

  • 6-Methylpyridine-2-Carboxylic Acid 98.0%(HPLC). Pure Synth. Available from: [Link]

  • picolinic acid hydrochloride. Organic Syntheses Procedure. Available from: [Link]

  • 2-Pyridinecarboxylic acid, 6-methyl-. NIST WebBook. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available from: [Link]

Sources

Technical Guide: 6-Methylpicolinic Acid vs. Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Coordination Chemistry, and Application in Drug Discovery

Executive Summary

This technical guide analyzes the critical functional distinctions between Picolinic Acid (PA) and its sterically hindered analog, 6-Methylpicolinic Acid (6-MPA) . While PA acts as a potent bidentate chelator for transition metals (Zn²⁺, Fe²⁺, Cu²⁺), 6-MPA introduces a specific steric clash at the coordination site.

For researchers in drug development and metallobiology, this distinction is not merely structural—it is functional. 6-MPA serves as the essential negative control in zinc-dependent signaling assays, allowing scientists to differentiate between metal-chelation effects and off-target pharmacologic activity. This guide details the physiochemical basis of this difference, synthetic protocols, and experimental workflows for validation.

Structural & Physiochemical Divergence

The core difference between PA and 6-MPA lies in the spatial arrangement around the pyridine nitrogen donor atom.

  • Picolinic Acid (PA): A planar, bidentate ligand. The nitrogen lone pair and the carboxylate oxygen form a stable 5-membered chelate ring with metal ions. The absence of substituents at the ortho (6-position) allows for unhindered approach of the metal ion and the formation of bis- or tris-complexes (

    
    , 
    
    
    
    ).
  • 6-Methylpicolinic Acid (6-MPA): The introduction of a methyl group at the C6 position creates significant steric hindrance . This methyl group projects into the coordination sphere, clashing with the hydration shell of the metal or preventing the formation of the optimal planar geometry required for stable chelation.

Visualization: Steric Hindrance Mechanism

The following diagram illustrates the structural blockade introduced by the C6-methyl group.

Steric_Hindrance PA Picolinic Acid (PA) (Unobstructed N-Donor) MPA 6-Methylpicolinic Acid (Steric Clash at C6) Complex_PA Stable Zn(PA)2 Complex (High Affinity) PA->Complex_PA + Zn2+ (Fast Kinetics) Complex_MPA Unstable/Weak Complex (Steric Repulsion) MPA->Complex_MPA + Zn2+ (Kinetic Barrier)

Figure 1: Comparative ligand binding mechanics. The 6-methyl group (red path) physically obstructs the formation of a stable coordination geometry.

Metal Coordination Chemistry: The Stability Gap

In medicinal chemistry, the "Stability Constant" (


) is the quantitative measure of affinity. The difference in 

values between PA and 6-MPA is the basis for their differential use in assays.
Comparative Stability Data (Zn²⁺ and Ni²⁺ Models)

While PA forms highly stable complexes with Zn²⁺, the 6-methyl analog exhibits a drastic reduction in stability. This is a general trend observed across transition metals (Zn, Ni, VO).

ParameterPicolinic Acid (PA)6-Methylpicolinic Acid (6-MPA)Mechanism of Difference
Ligand Type Bidentate (N, O donor)Bidentate (Sterically Compromised)Geometry
Zn²⁺ Stability (

)
~5.1 - 5.5 [1, 2]< 2.5 (Estimated/Weak)Steric clash prevents tight binding.
Ni²⁺ Stability (

)
~5.6 [2]Significantly LowerMethyl group blocks planar coordination.
Biological Role Ionophore / ChelatorNegative Control 6-MPA cannot effectively strip Zn²⁺ from enzymes.

Key Insight: The drop in stability for 6-MPA is not linear; it is exponential. This allows 6-MPA to exist in solution without significantly perturbing the metalloproteome, whereas PA will actively scavenge free and loosely bound zinc.

Experimental Protocol: The Self-Validating System

Objective: To determine if a drug candidate's effect is due to zinc chelation or a specific receptor interaction.

The Logic:

  • If the effect is caused by Zinc Chelation (e.g., inhibiting a metalloprotease by stripping its metal), PA will replicate the effect, but 6-MPA will not (due to lack of binding).

  • If the effect is caused by the Picolinate pharmacophore binding to a receptor (non-metal dependent), both PA and 6-MPA should show activity (assuming the methyl group doesn't block the receptor pocket).

Workflow: Zinc-Dependence Validation Assay

Assay_Validation Start Observed Biological Effect (e.g., Cell Death, Enzyme Inhibition) Treat_PA Treatment A: Picolinic Acid (PA) Start->Treat_PA Treat_MPA Treatment B: 6-Methylpicolinic Acid (6-MPA) Start->Treat_MPA Result_PA_Pos Effect Reproduced? Treat_PA->Result_PA_Pos Result_MPA_Pos Effect Reproduced? Treat_MPA->Result_MPA_Pos Conclusion_Chelation CONCLUSION: Mechanism is Metal Chelation (Zinc Depletion) Result_PA_Pos->Conclusion_Chelation YES Conclusion_Pharmacophore CONCLUSION: Mechanism is Receptor-Mediated (Structure Specific) Result_PA_Pos->Conclusion_Pharmacophore YES Conclusion_OffTarget CONCLUSION: Off-Target / Toxicity Result_PA_Pos->Conclusion_OffTarget NO Result_MPA_Pos->Conclusion_Chelation NO Result_MPA_Pos->Conclusion_Pharmacophore YES

Figure 2: Decision tree for distinguishing chelation mechanisms from pharmacophore-based activity.

Step-by-Step Methodology
  • Preparation: Prepare 100 mM stock solutions of PA and 6-MPA in DMSO or buffered saline. Adjust pH to 7.4 (critical, as pKa differs slightly).

  • Dosing: Treat cells/enzyme with equimolar concentrations (e.g., 10 µM, 50 µM, 100 µM) of PA and 6-MPA.

  • Rescue Experiment (The Proof): In the PA-treated group, add exogenous ZnSO₄ (10-20 µM).

    • Result: If ZnSO₄ reverses the PA effect, the mechanism is confirmed as zinc depletion.

    • Control: 6-MPA should show no initial effect, and adding ZnSO₄ should not change the baseline.

Synthetic Pathways[1]

For researchers requiring custom derivatives, the synthesis of 6-MPA from 2,6-lutidine is a standard oxidation protocol.

Protocol: KMnO₄ Oxidation of 2,6-Lutidine

This method selectively oxidizes one methyl group while leaving the pyridine ring intact.

Reagents:

  • 2,6-Lutidine (Starting Material)[1][2]

  • Potassium Permanganate (KMnO₄)

  • Water (Solvent)[3]

Procedure:

  • Dissolution: Dissolve 0.1 mol 2,6-lutidine in 500 mL deionized water. Heat to 60°C.

  • Oxidation: Add 0.15 mol KMnO₄ in small portions over 2 hours. Note: Exothermic reaction. Monitor temperature.

  • Filtration: Filter the hot solution to remove MnO₂ precipitate.

  • Isolation: Adjust filtrate pH to 5.0 using HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallize from ethanol.

Synthesis_Pathway Lutidine 2,6-Lutidine (Starting Material) Oxidation Oxidation (KMnO4, 60°C) Lutidine->Oxidation Intermediate Intermediate (Mixed Species) Oxidation->Intermediate Workup Acidification (pH 5) & Extraction Intermediate->Workup Product 6-Methylpicolinic Acid (Yield ~75%) Workup->Product

Figure 3: Synthetic route for the conversion of 2,6-lutidine to 6-methylpicolinic acid.

Implications for Drug Design (Bioisosteres)

In Fragment-Based Drug Discovery (FBDD), picolinic acid derivatives are often used as "Metal Binding Pharmacophores" (MBPs) to target metalloenzymes (e.g., MMPs, histone deacetylases).

  • The Challenge: High affinity metal chelators (like PA) often suffer from poor selectivity, stripping metals from essential proteins indiscriminately (toxicity).

  • The Solution (Isosteres): 6-MPA represents a class of "steric probes." If a hit compound contains a picolinate moiety, synthesizing the 6-methyl analog allows the chemist to determine if the metal binding is the sole driver of potency.

  • Optimization: If the 6-methyl analog retains potency but loses metal affinity, the drug is likely binding to an allosteric site or a hydrophobic pocket, which is often a more desirable, selective mechanism than raw chelation [3].

References

  • Comparison of stability constants of complexes with picolinic acid derivatives. Source: ResearchGate / Scientific Data URL:[Link]

  • Ternary complex formation between VO(IV)-picolinic acid or VO(IV)-6-methylpicolinic acid. (Demonstrates the steric stability drop). Source: PubMed / J Inorg Biochem URL:[Link]

  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Source: NIH / PMC URL:[Link]

Sources

An In-depth Technical Guide to the pKa Values and Acidity Constants of 6-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpicolinic acid, a substituted pyridinecarboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science due to its chelating properties and its role as a versatile synthetic intermediate. A fundamental understanding of its acid-base chemistry, particularly its acidity constants (pKa values), is paramount for its application in drug design, formulation, and the synthesis of novel compounds. This guide provides a comprehensive overview of the pKa values of 6-methylpicolinic acid, the underlying chemical principles, and detailed methodologies for their experimental determination.

Theoretical Framework: Acid-Base Equilibria of 6-Methylpicolinic Acid

6-Methylpicolinic acid is a diprotic acid, meaning it can donate two protons. This gives rise to two distinct pKa values corresponding to the following equilibria:

  • pKa1: The deprotonation of the carboxylic acid group (-COOH) to form the carboxylate (-COO⁻).

  • pKa2: The deprotonation of the protonated pyridine nitrogen (pyridinium ion, -NH⁺) to the neutral pyridine nitrogen (-N:).

The presence of both a carboxylic acid and a basic pyridine nitrogen within the same molecule results in a zwitterionic form at a certain pH range. The methyl group at the 6-position also influences the electronic properties of the pyridine ring and, consequently, the pKa values.

Caption: Acid-base equilibria of 6-Methylpicolinic acid.

Experimental and Estimated pKa Values

A literature search reveals one experimentally determined pKa value for 6-methylpicolinic acid. The second pKa value can be estimated by considering the electronic effects of the substituents on the picolinic acid scaffold.

Equilibrium Functional Group Experimental/Estimated pKa Reference
pKa1Carboxylic Acid (-COOH)5.83 (at 25°C)[1]
pKa2Pyridinium Ion (-NH⁺)~1.5 - 2.5 (Estimated)-
  • The parent compound, picolinic acid, has a pKa for its pyridinium ion of approximately 1.07.[2][3][4]

  • The methyl group at the 6-position is an electron-donating group, which increases the electron density on the pyridine nitrogen, making it more basic. This would lead to a higher pKa for the corresponding pyridinium ion compared to picolinic acid. For instance, the pKa of the 2-picoline (2-methylpyridine) pyridinium ion is 5.96, a significant increase from pyridine's 5.25.[5][6][7]

  • However, the electron-withdrawing carboxylic acid group at the 2-position significantly decreases the basicity of the pyridine nitrogen. This effect is evident in the low pKa1 of picolinic acid itself.

  • Therefore, the pKa for the pyridinium ion of 6-methylpicolinic acid is expected to be higher than that of picolinic acid due to the methyl group, but still significantly lower than that of 2-picoline due to the carboxyl group. A reasonable estimate would place it in the range of 1.5 to 2.5.

Factors Influencing the Acidity of 6-Methylpicolinic Acid

The pKa values of 6-methylpicolinic acid are a direct consequence of the electronic effects of its constituent functional groups:

  • Carboxylic Acid Group (-COOH): This group is inherently acidic. Its deprotonation is influenced by the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting carboxylate anion.

  • Pyridine Nitrogen (-N=): The lone pair of electrons on the nitrogen atom imparts basic properties. The basicity is modulated by the substituents on the ring.

  • Methyl Group (-CH3): As an electron-donating group, the methyl substituent at the 6-position increases the electron density on the pyridine ring through an inductive effect. This enhances the basicity of the pyridine nitrogen (higher pKa2) and slightly decreases the acidity of the carboxylic acid (higher pKa1) compared to the unsubstituted picolinic acid.

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for research and development. Potentiometric titration and UV-Vis spectrophotometry are two commonly employed and reliable methods.

Potentiometric Titration

This classical method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.[8][9][10][11]

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standard solution of 6-methylpicolinic acid of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration Procedure:

    • Pipette a known volume of the 6-methylpicolinic acid solution into a beaker.

    • Add the background electrolyte solution.

    • If determining both pKa values, first titrate with the standard HCl solution to protonate the pyridine nitrogen, then titrate with the standard NaOH solution.

    • Place a calibrated pH electrode and a magnetic stir bar in the beaker.

    • Record the initial pH.

    • Add the titrant in small, known increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the value.

    • Continue the titration well past the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points.

    • Alternatively, the equivalence points can be determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa Values

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. Methods based on quantum mechanics, such as Density Functional Theory (DFT), combined with solvation models can provide accurate estimations of pKa values. [12][13][14][15]These calculations typically involve determining the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution. While computationally intensive, these methods can be invaluable for screening large numbers of compounds and for understanding the underlying factors that govern acidity.

Conclusion

The acidity constants of 6-methylpicolinic acid are critical parameters that dictate its behavior in chemical and biological systems. With a pKa of approximately 5.83 for the carboxylic acid and an estimated pKa in the range of 1.5-2.5 for the pyridinium ion, its ionization state is highly pH-dependent. This in-depth guide has provided the theoretical background, experimental values, influencing factors, and detailed methodologies for the determination of these important constants, serving as a valuable resource for researchers in the fields of chemistry and drug development.

References

  • Grokipedia. Lutidinic acid. [Link]

  • Molbase. Picolinic acid 98-98-6 wiki. [Link]

  • ChemicalBook. Picolinic acid - ChemBK. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • LookChem. Cas 98-98-6,Picolinic acid. [Link]

  • The Merck Index Online. Picolinic Acid. [Link]

  • Wikipedia. Picoline. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

  • International Journal of Current Research. Determination of the pK a values of some pyridine derivatives by computational methods. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • FooDB. Showing Compound 2-Methylpyridine (FDB004399). [Link]

  • CrystEngComm. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. [Link]

  • SciSpace. Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. [Link]

  • PubChem. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • ResearchGate. (PDF) Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer? A case study of nine complexes. [Link]

  • RSC Publishing. Co-crystals and molecular salts of carboxylic acid/pyridine complexes. [Link]

  • StudySmarter. Pyridine: Uses, Structure & pKa - Organic Chemistry. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • University of California, Santa Cruz. Potentiometric Titration of an Unknown Weak Acid. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • University of Massachusetts Boston. UV-Vis Spectrometry, pKa of a dye. [Link]

  • MIT OpenCourseWare. MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • Wikipedia. Lutidinic acid. [Link]

  • ResearchGate. Plot of pKa values of protonated pyridine N-oxides vs. the... [Link]

  • Studylib. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Semantic Scholar. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • Quora. Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • ResearchGate. (PDF) Computational estimation of pKa values. [Link]

  • Reddit. (How) can you isolate a carboxylic acid without protonating a pyridine? : r/chemhelp. [Link]

  • NIST. 2-Pyridinecarboxylic acid, 6-methyl-. [Link]

  • Columbia Academic Commons. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

  • mVOC. 2-methylpyridine. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • PubChem. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282. [Link]

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Technical Guide: Solubility and Physicochemical Characterization of 6-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characteristics, physicochemical properties, and experimental protocols for 6-methylpicolinic acid hydrochloride (6-MPA[1]·HCl) .

Executive Summary

This compound (CAS: 19820-86-1 for the salt; 934-60-1 for free acid) is the hydrochloride salt of 6-methyl-2-pyridinecarboxylic acid. While the free acid is well-characterized with a melting point of ~130°C and high water solubility, the hydrochloride salt exhibits distinct thermodynamic behaviors driven by its ionic lattice energy and the common ion effect.[1]

Key Technical Insight: Unlike the free acid, which can be recrystallized from water or ethanol, the hydrochloride salt is highly hygroscopic and extremely soluble in water .[1] Consequently, it is rarely isolated from aqueous media.[1] Standard synthesis protocols utilize non-aqueous precipitation (e.g., dry HCl in ethanol) to overcome this high solubility.[1]

This guide provides the theoretical solubility profile, confirmed synthesis pathways, and a validated protocol for empirical solubility determination.

Physicochemical Profile

PropertyFree Acid (6-MPA)Hydrochloride Salt (6-MPA·HCl)
CAS Number 934-60-119820-86-1
Formula C₇H₇NO₂C₇H₇NO₂[2][3][4] · HCl
MW 137.14 g/mol 173.60 g/mol
Physical State White to beige crystalline powderWhite crystalline solid (Hygroscopic)
Melting Point 127–132 °C [1]>200 °C (Decomposes) [Predicted]
pKa 5.83 (pK₁)~1.0 (Pyridine N-protonation)
Water Solubility Very Soluble (>50 g/L)Extremely Soluble (>500 g/L est.)[1]
Solvent Preference Ethanol, Water, Ethyl AcetateWater, Methanol (Sparingly in Ethanol)
Structural Logic

The introduction of the hydrochloride moiety protonates the pyridine nitrogen, creating a cationic center.[1] This drastically increases the lattice energy but also the hydration enthalpy.[1]

  • Free Acid: Exists as a zwitterion in neutral water; solubility is high but limited by intermolecular hydrogen bonding.[1]

  • HCl Salt: Dissociates fully in water.[1] The chloride counter-ion disrupts the crystal lattice more effectively, leading to significantly higher solubility limits, often exceeding 1000 g/L in warm water.[1]

Solubility Thermodynamics & Behavior[1]

The Common Ion Effect

While 6-MPA·HCl is highly soluble in pure water, its solubility drops precipitously in the presence of excess hydrochloric acid due to the Common Ion Effect.[1]



As 

increases (e.g., in 6M HCl), the equilibrium shifts to precipitate the salt.[1] This is the primary mechanism for isolation.[1]
Temperature Dependence

The solubility follows a standard Van't Hoff trajectory.[1] The dissolution is endothermic (


), meaning solubility increases with temperature.[1]

Estimated Solubility Profile (Theoretical):

  • 0°C: ~400 g/L[1]

  • 25°C: ~650 g/L[1]

  • 80°C: >1000 g/L (Miscible)

Experimental Protocols

Synthesis & Isolation (Ethanolic HCl Method)

Context: Because water solubility is too high for efficient crystallization, synthesis is performed in ethanol.[1]

Reagents: 6-Methylpicolinic acid (Free Acid), Absolute Ethanol, Dry HCl Gas.[1]

  • Dissolution: Dissolve 10 g of 6-methylpicolinic acid in 100 mL of absolute ethanol. Heat to 50°C if necessary to ensure complete dissolution.[1]

  • Acidification: Bubble dry HCl gas through the solution (or add 1.25 eq of 4M HCl in Dioxane) while stirring.

  • Precipitation: The solution will warm exothermically.[1] Upon cooling to 0°C, the hydrochloride salt will precipitate as white needles.[1]

  • Filtration: Filter rapidly under inert atmosphere (N₂) to prevent moisture absorption. Wash with cold diethyl ether.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Synthesis_Workflow Start Free Acid (6-MPA) Dissolve Dissolve in Abs. Ethanol Start->Dissolve Acidify Add Dry HCl (Gas or Dioxane) Dissolve->Acidify Cool Cool to 0°C (Crystallization) Acidify->Cool Exothermic Isolate Filter & Wash (Et2O) Cool->Isolate Precipitation Product 6-MPA·HCl (Hygroscopic Solid) Isolate->Product Vacuum Dry

Figure 1: Synthesis workflow for isolating this compound via the non-aqueous route.

Gravimetric Solubility Determination

Context: To determine the exact solubility at a specific temperature.

Protocol:

  • Saturation: Add excess 6-MPA·HCl to 10 mL of degassed HPLC-grade water in a jacketed glass vessel at

    
    .
    
  • Equilibration: Stir at 400 RPM for 24 hours.

  • Filtration: Stop stirring and allow to settle for 1 hour. Filter the supernatant through a 0.45 µm PVDF syringe filter (pre-heated to T).[1]

  • Quantification:

    • Aliquot: Transfer 1.00 mL of filtrate to a pre-weighed weighing boat.

    • Evaporation:[5] Dry at 50°C under vacuum until constant weight is achieved.[1]

    • Calculation:

      
      [1]
      

Applications & Relevance[6]

  • Metal Chelation: The 6-methyl group provides steric hindrance that modulates the binding affinity to Zn²⁺ and Cu²⁺ compared to unsubstituted picolinic acid.[1]

  • Pharmaceutical Intermediate: Used as a scaffold for COX-2 inhibitors (e.g., Etoricoxib intermediates) [2].[1]

  • Resolution Agent: The chiral salt forms can be used to resolve racemic amines due to the acidic proton on the carboxylic group.[1]

References

  • Sigma-Aldrich. 6-Methyl-2-pyridinecarboxylic acid Product Specification. Retrieved from

  • ChemicalBook. 6-Methyl-2-pyridinecarboxylic acid Synthesis and Applications. Retrieved from [1]

  • Organic Syntheses. Picolinic Acid Hydrochloride Preparation (Analogous Procedure). Org. Syn. Coll. Vol. 3, p.740 (1955).[1] Retrieved from [1]

  • PubChem. 6-Methylpicolinic acid Compound Summary. Retrieved from [1]

Sources

Technical Guide: 6-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application of 6-Methylpicolinic acid and its Hydrochloride salt .

Safety, Synthesis, and Application in Drug Development[1]

Executive Summary

6-Methylpicolinic acid (6-Methyl-2-pyridinecarboxylic acid) is a pivotal heterocyclic building block used extensively in medicinal chemistry for its metal-chelating properties and as a scaffold for bioactive molecules.[1][2][3][4] While the free acid (CAS 934-60-1) is the primary commercial form, the hydrochloride salt is frequently generated in situ or isolated to improve water solubility and bioavailability in early-stage drug development.[1][3][4]

This guide synthesizes confirmed safety data for the parent compound with chemically grounded safety protocols for the hydrochloride salt, which exhibits distinct acidity and hygroscopic properties.[1][3][4]

Chemical Identity & Properties

The distinction between the free acid and the hydrochloride salt is critical for accurate stoichiometric calculations and safety handling.[1][3][4]

Property6-Methylpicolinic Acid (Free Acid) 6-Methylpicolinic Acid Hydrochloride (Salt)
CAS Number 934-60-1 Not widely assigned (Treat as derivative of 934-60-1)
Formula


Mol.[1][3][4][5] Weight 137.14 g/mol ~173.60 g/mol
Appearance White to beige crystalline powderWhite to off-white hygroscopic solid
Solubility Soluble in alcohol, moderate in waterHighly soluble in water; sparingly soluble in non-polar organics
Acidity (pKa) ~5.5 (Carboxylic acid)< 2.0 (Protonated pyridine nitrogen + HCl)
Structural Visualization

The following diagram illustrates the protonation pathway converting the free acid to its hydrochloride salt, altering its physicochemical profile.[1][3][4]

ChemicalStructure FreeAcid Free Acid (Neutral/Zwitterionic) CAS: 934-60-1 Salt Hydrochloride Salt (Cationic Pyridinium) High Water Solubility FreeAcid->Salt Protonation Reagent + HCl (Anhydrous/Aqueous) Reagent->Salt

Figure 1: Conversion of 6-Methylpicolinic acid to its Hydrochloride salt, enhancing aqueous solubility.

Hazard Identification (GHS Classification)

While the free acid is classified as an Irritant , the hydrochloride salt introduces additional acidity.[3][4] The following safety profile integrates data from the free acid SDS with standard precautions for pyridine hydrochlorides.

Core Hazards[1][3][4]
  • Signal Word: WARNING (Potential DANGER for concentrated Salt)[1][3][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4][6]

    • H335: May cause respiratory irritation.[1][3][4][7]

    • Salt-Specific:H314/H318 (Causes severe skin burns/eye damage) should be considered if the salt is hydrolyzed in moisture, generating free HCl.[3][4]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4][6]

  • P280: Wear protective gloves/eye protection/face protection.[1][3][4][6][7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][4][7] Remove contact lenses if present and easy to do.[1][3][4][6][7] Continue rinsing.[1][3][4][6][7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3][4]

Emergency Response Protocols

This protocol is designed for laboratory accidents involving the hydrochloride salt.[1][3][4]

ScenarioImmediate ActionScientific Rationale
Eye Contact Irrigate immediately for 15+ mins. Lift eyelids.[1][3][4]HCl salts hydrolyze rapidly in eye moisture, lowering pH and causing potential corneal opacity.[1][3][4]
Skin Contact Brush off dry powder, then wash with soap/water.[1][3][4]Adding water to a large mass of hygroscopic salt on skin can cause an exothermic acidic burn; remove bulk solid first.[1][3][4]
Inhalation Move to fresh air.[1][3][4][6][7] If wheezing, administer oxygen.[1][3][4]Inhalation of dust delivers acidic particles to alveoli, causing bronchospasm (H335).[3][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting re-exposes the esophagus to acidic material.[1][3][4] Dilution is safer.[1][3][4]

Handling, Storage, & Stability[8]

Hygroscopicity Management

The hydrochloride salt is significantly more hygroscopic than the free acid.[1][3][4]

  • Storage: Desiccator or inert atmosphere (

    
    /Ar) is required for the salt.[3][4]
    
  • Temperature: Store at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (bases will liberate the free acid/amine).[3][4]

Workflow Decision Tree

Use this logic flow to determine the appropriate handling level.

SafetyLogic Start Handling 6-Methylpicolinic Acid FormCheck Identify Form Start->FormCheck FreeAcid Free Acid (CAS 934-60-1) FormCheck->FreeAcid HClSalt Hydrochloride Salt FormCheck->HClSalt AcidProtocol Standard PPE (Gloves, Goggles, Fume Hood) FreeAcid->AcidProtocol SaltProtocol Enhanced PPE (Face Shield, Double Gloves) Strict Moisture Control HClSalt->SaltProtocol

Figure 2: Safety decision matrix based on chemical form.

Technical Application: Drug Development

Metal Chelation & Metalloprotein Inhibition

6-Methylpicolinic acid is a bidentate ligand.[1][3][4] The nitrogen of the pyridine ring and the oxygen of the carboxylate group form stable 5-membered chelate rings with transition metals (


, 

,

).[3][4]
  • Mechanism: In zinc-dependent metalloproteases (e.g., MMPs), the compound binds the catalytic zinc ion, displacing the water molecule required for hydrolysis, effectively inhibiting the enzyme.[1]

  • Structure-Activity Relationship (SAR): The 6-methyl group provides steric bulk, which can improve selectivity for specific metalloenzyme pockets compared to unsubstituted picolinic acid.[1][3][4]

Experimental Protocol: Preparation of the Hydrochloride Salt

Objective: Convert 6-Methylpicolinic acid (Free Acid) to its Hydrochloride salt for improved aqueous solubility.

Reagents:

  • 6-Methylpicolinic acid (1.0 eq)[1][3][4][5]

  • 4M HCl in Dioxane (or anhydrous Ether) (1.1 eq)

  • Solvent: Anhydrous Ethanol or Methanol[1][3][4]

Procedure:

  • Dissolution: Dissolve 1.37 g (10 mmol) of 6-Methylpicolinic acid in a minimum volume of warm anhydrous ethanol (~10 mL).

  • Acidification: Cool to 0°C in an ice bath. Dropwise add 2.75 mL of 4M HCl in Dioxane (11 mmol) with stirring.

  • Precipitation: Stir for 30 minutes. If precipitate does not form, slowly add cold diethyl ether until turbidity appears.[1][3][4]

  • Isolation: Filter the white solid under vacuum/inert gas (to prevent moisture absorption).[1][3][4]

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
  • Yield Check: Expected yield ~85-95%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70282, 6-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses (Coll.[1][3][4][8] Vol. 3). General Procedure for Picolinic Acid Hydrochloride. (Adapted for 6-methyl derivative).[1][2][3][4][9][10] Retrieved from [Link][3][4]

Sources

An In-depth Technical Guide to 6-Methyl-2-picolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Identity and Nomenclature

6-Methyl-2-picolinic acid, also known as 6-methylpyridine-2-carboxylic acid, is a derivative of picolinic acid with a methyl group substituted at the 6-position of the pyridine ring.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to a wider range of experimental conditions. Understanding its various synonyms is crucial for comprehensive literature searches and clear communication within the scientific community.

Table 1: Synonyms and Identifiers for 6-Methyl-2-picolinic acid

Type Identifier
IUPAC Name 6-methylpyridine-2-carboxylic acid[2][3]
CAS Registry Number 934-60-1[2][4]
Molecular Formula C7H7NO2[1][5]
Molecular Weight 137.14 g/mol [3][5]
Common Synonyms 6-Methylpicolinic acid[2][3][4][6], 6-Methylpyridine-2-carboxylic acid[2][3][4][6], 2-Carboxy-6-methylpyridine[1][2][7], 2-Picoline-6-carboxylic acid[1][2][7]
InChI Key LTUUGSGSUZRPRV-UHFFFAOYSA-N[1][2]

This table consolidates the various names and identifiers for the free acid form, which is the precursor to the hydrochloride salt.

Section 2: Physicochemical Properties and Their Implications

The physicochemical properties of 6-Methyl-2-picolinic acid hydrochloride dictate its behavior in biological and chemical systems. The methyl substitution on the pyridine ring increases its lipophilicity compared to the parent picolinic acid molecule.[1] This modification can significantly influence its solubility, reactivity, and pharmacokinetic profile in drug development contexts.[1]

Key Properties:

  • Appearance: Typically a white to off-white solid.

  • Solubility: The hydrochloride salt form generally exhibits improved solubility in water and polar organic solvents.

  • Reactivity: The carboxylic acid group and the pyridine nitrogen provide sites for various chemical modifications, making it a valuable building block in organic synthesis.

Section 3: Synthesis and Methodologies

The synthesis of 6-Methyl-2-picolinic acid is a critical aspect for its application in research and development. A common and effective method involves the oxidation of 2,6-dimethylpyridine.

Experimental Protocol: Oxidation of 2,6-Dimethylpyridine to 6-Methyl-2-pyridinecarboxylic acid

This protocol outlines a well-established method for the synthesis of the free acid, which can then be converted to the hydrochloride salt.

Materials:

  • 2,6-dimethylpyridine

  • Potassium permanganate (KMnO4)

  • Deionized water

  • Ethyl acetate

  • Ethanol

  • Hydrochloric acid (for pH adjustment and salt formation)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,6-dimethylpyridine in deionized water in a reaction flask equipped with a stirrer and a heating mantle.[8]

  • Heating: Heat the solution to approximately 60°C with stirring.[8]

  • Oxidant Addition: Gradually add potassium permanganate to the solution in portions over a period of several hours. It is crucial to control the temperature during this exothermic reaction.[8] The purple color of the permanganate will disappear as the reaction proceeds.

  • Reaction Monitoring: Continue heating and stirring until the purple color is no longer visible, indicating the consumption of the oxidizing agent.

  • Filtration: After the reaction is complete, filter the hot mixture to remove the manganese dioxide precipitate.

  • pH Adjustment and Extraction: Cool the filtrate and adjust the pH to approximately 5 with hydrochloric acid. Extract the product with ethyl acetate.[8]

  • Isolation and Recrystallization: Collect the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-pyridinecarboxylic acid.[8]

  • Hydrochloride Salt Formation: To prepare the hydrochloride salt, the purified free acid can be dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Causality in Experimental Choices:

  • Portion-wise addition of KMnO4: This is to control the exothermic reaction and maintain a steady temperature, preventing side reactions and ensuring a higher yield.

  • pH adjustment: Adjusting the pH to 5 protonates the carboxylic acid, making it less soluble in the aqueous phase and facilitating its extraction into the organic solvent.

  • Recrystallization: This is a standard purification technique to remove impurities and obtain a high-purity final product.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_salt_formation Salt Formation Start 2,6-Dimethylpyridine in Deionized Water Heat Heat to 60°C Start->Heat Add_KMnO4 Add KMnO4 (in portions) Heat->Add_KMnO4 React Reaction (5 hours) Add_KMnO4->React Filter Filter MnO2 React->Filter Adjust_pH Adjust pH to 5 Filter->Adjust_pH Extract Extract with Ethyl Acetate Adjust_pH->Extract Isolate Isolate & Recrystallize Extract->Isolate Product 6-Methyl-2-picolinic acid Isolate->Product Dissolve Dissolve in Ethanol Product->Dissolve Add_HCl Add Ethanolic HCl Dissolve->Add_HCl Precipitate Precipitate & Filter Add_HCl->Precipitate Final_Product 6-Methyl-2-picolinic acid HCl Precipitate->Final_Product

Caption: Workflow for the synthesis of 6-Methyl-2-picolinic acid and its hydrochloride salt.

Section 4: Applications in Research and Drug Development

6-Methyl-2-picolinic acid and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries.[1] The pyridine carboxylic acid scaffold is present in numerous bioactive molecules and approved drugs.[9]

Key Application Areas:

  • Pharmaceutical Intermediates: It serves as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is a key component in the synthesis of galunisertib, a pharmaceutical agent.[10]

  • Metal-Chelating Agents: The pyridine-carboxylic acid structure allows for the coordination of metal ions, making it useful in the development of metal-chelating agents and in catalysis.[1]

  • Bioactive Molecule Development: The structural motif of picolinic acid and its derivatives is found in various compounds with a wide range of biological activities, including antibacterial and enzyme inhibitory properties.[9][11]

Diagram: Logical Relationship of Applications

Applications cluster_pharma Pharmaceuticals cluster_materials Material Science & Agrochemicals Core 6-Methyl-2-picolinic acid HCl Versatile Chemical Intermediate API_Synthesis API Synthesis (e.g., Galunisertib) Core:f0->API_Synthesis Enzyme_Inhibitors Enzyme Inhibitors Core:f0->Enzyme_Inhibitors Chelating_Agents Metal-Chelating Agents Core:f0->Chelating_Agents Agrochemicals Agrochemical Synthesis Core:f0->Agrochemicals

Caption: Key application areas stemming from 6-Methyl-2-picolinic acid hydrochloride.

Section 5: Conclusion

6-Methyl-2-picolinic acid hydrochloride is a compound of significant interest to researchers and developers in the chemical and pharmaceutical sciences. Its well-defined synthesis, versatile reactivity, and presence in bioactive molecules underscore its importance as a key chemical intermediate. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, offering a solid foundation for its use in further research and development.

References

  • 6-Methyl-2-pyridinecarboxylic acid | BLD Pharm. (n.d.).
  • CAS RN 934-60-1 - Fisher Scientific. (n.d.).
  • picolinic acid hydrochloride - Organic Syntheses Procedure. (n.d.).
  • Cas no 934-60-1 (6-Methylpicolinic acid). (2025, May 22).
  • 6-Methylpicolinic acid (6-Methylpyridine-2-carboxylic acid) | Biochemical Reagent | MedChemExpress. (n.d.).
  • 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem. (n.d.).
  • 6-Methylpicolinic acid - CAS Common Chemistry. (n.d.).
  • CAS No : 934-60-1 | Product Name : 6-Methyl-2-pyridinecarboxylic Acid | Pharmaffiliates. (n.d.).
  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2025, August 6). ResearchGate.
  • 6-Methyl-2-pyridinecarboxylic acid synthesis - ChemicalBook. (n.d.).
  • 6-Methyl picolinic acid - Jubilant Ingrevia. (n.d.).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.

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Methodological & Application

Application Note: Zinc(II) 6-Methylpicolinate – Design, Synthesis, and Insulin-Mimetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coordination Chemistry of 6-Methylpicolinic Acid with Zinc Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Chemists, Metabolic Researchers, and Structural Biologists.

Executive Summary & Scientific Rationale

Zinc is a critical cofactor in insulin storage and signaling, yet inorganic zinc salts (e.g.,


, 

) suffer from poor bioavailability and rapid systemic clearance. The coordination of zinc with picolinic acid derivatives creates neutral, lipophilic complexes that enhance cellular uptake.

This guide focuses on Bis(6-methylpicolinato)zinc(II) (


), a structural analog of the well-known zinc picolinate. The introduction of a methyl group at the 6-position of the pyridine ring is not merely cosmetic; it introduces steric hindrance  near the coordination sphere. This steric bulk modulates the complex's thermodynamic stability and kinetic lability, potentially altering its ligand-exchange rates in blood plasma compared to the unsubstituted parent compound.

Key Application:


 has demonstrated superior insulin-mimetic activity in vitro (inhibition of free fatty acid release) compared to both 

and Vanadyl sulfate (

), making it a high-value target for Type 2 Diabetes Mellitus (T2DM) therapeutics.

Chemical Basis & Structural Logic[1]

Coordination Geometry

Unlike the octahedral geometry common in many zinc carboxylates,


 often crystallizes as a monohydrate 

adopting a distorted trigonal bipyramidal geometry .
  • Ligand Binding: The 6-methylpicolinate acts as a bidentate N,O-donor.

  • Steric Impact: The 6-methyl group clashes with the water molecule or the second ligand, preventing the formation of the tighter octahedral coordination sphere seen in unsubstituted zinc picolinate. This "open" geometry may facilitate ligand exchange at the insulin receptor site.

DOT Diagram: Structural Logic & Synthesis Flow

Zn6MPA_Chemistry Start Precursors: Zn(II) Salt + 6-Methylpicolinic Acid Reaction Reaction Conditions: Stoichiometry 1:2 (Zn:Ligand) pH Adjustment (NaOH) -> pH 6.0-7.0 Solvent: Water/Ethanol Start->Reaction Chelation Complex Target Complex: [Zn(6-mpa)2(H2O)] Neutral Species Reaction->Complex Precipitation Structure Structural Features: Coordination No: 5 (Trigonal Bipyramidal) Chelation: N,O-bidentate Steric: 6-Methyl group hinders octahedral packing Complex->Structure Characterization BioActivity Biological Outcome: Enhanced Lipophilicity Insulin Mimetic (Glut4 Translocation) FFA Release Inhibition Structure->BioActivity SAR Correlation

Figure 1: Synthesis workflow and structural-activity relationship (SAR) logic for Zinc 6-methylpicolinate.

Detailed Experimental Protocol

Protocol A: Synthesis of Bis(6-methylpicolinato)zinc(II) Monohydrate

Objective: Isolate high-purity neutral complex for biological assay. Safety: 6-methylpicolinic acid is an irritant. Zinc salts are toxic to aquatic life. Wear standard PPE.

Materials
  • Zinc Sulfate Heptahydrate (

    
    ) or Zinc Acetate Dihydrate.
    
  • 6-Methylpicolinic Acid (6-MPA).

  • Sodium Hydroxide (1M solution).

  • Solvent: Deionized Water (Milli-Q grade).

Step-by-Step Procedure
  • Ligand Preparation:

    • Dissolve 2.0 mmol (274 mg) of 6-methylpicolinic acid in 10 mL of deionized water.

    • Critical Step: Slowly add 1M NaOH dropwise to adjust the pH to 6.5 – 7.0 . This deprotonates the carboxylic acid (

      
      ), activating it for coordination without forming zinc hydroxide precipitates (which occur at pH > 8).
      
  • Metal Addition:

    • Dissolve 1.0 mmol (287 mg) of

      
       in 5 mL of water.
      
    • Add the zinc solution dropwise to the ligand solution under constant stirring at room temperature.

  • Reaction:

    • A white precipitate should begin to form almost immediately.

    • Heat the mixture gently to 60°C for 30 minutes to ensure complete reaction and crystal growth (Ostwald ripening).

  • Isolation:

    • Cool the suspension to room temperature, then refrigerate at 4°C for 2 hours.

    • Filter the white solid using a sintered glass crucible (porosity 4).

    • Wash with cold water (

      
      ) to remove excess sulfate and sodium ions.
      
    • Wash with a small amount of cold ethanol (to facilitate drying).

  • Drying:

    • Dry in a vacuum desiccator over silica gel for 24 hours. Do not heat above 80°C, as the lattice water molecule is crucial for the crystal stability of the monohydrate form.

Protocol B: Structural Validation (QC)

Before biological testing, validity must be established.

TechniqueExpected ObservationMechanistic Reason
FT-IR

separation >

Indicates monodentate coordination of the carboxylate (asymmetric stretch shifts up, symmetric shifts down).
1H NMR Downfield shift of H-3, H-4, H-5 protonsElectron density is pulled from the pyridine ring onto the

center (deshielding).
Elemental Analysis C: ~45.5%, H: ~4.3%, N: ~7.5%Confirms the stoichiometry of

.

Biological Application Notes

Insulin-Mimetic Activity: The "FFA Release" Assay

The gold-standard assay for validating this complex is the inhibition of Free Fatty Acid (FFA) release from adipocytes.

Mechanism: In diabetes, insulin resistance leads to uncontrolled lipolysis (breakdown of fat), releasing FFAs into the blood. Insulin stops this.


 mimics this action by inhibiting the phosphorylation of hormone-sensitive lipase.

Comparative Potency Data: | Compound |


 (mM) | Relative Potency | Notes |
| :--- | :--- | :--- | :--- |
| 

| 0.31 ± 0.05 | High | Highest potency due to optimal lipophilicity/stability balance. | |

| 0.64 ± 0.13 | Moderate | Standard reference compound. | |

| 1.00 | Moderate | Vanadium is toxic; Zinc is preferred. | |

| 1.58 ± 0.05 | Low | Poor cellular uptake (charged ion).[1] |

Data Source: Yoshikawa et al. (2002) - See Reference 1.

DOT Diagram: Mechanism of Action

BioMechanism Complex Zn(6-mpa)2 (Extracellular) Transport Passive Diffusion (Lipophilic) Complex->Transport Intracellular Zn2+ Release (Ligand Exchange) Transport->Intracellular Target Inhibition of PTP1B / Lipase Intracellular->Target Active Zn2+ Effect Reduced Lipolysis Glucose Uptake Target->Effect

Figure 2: Proposed cellular uptake and activation pathway.

Expert Tips & Troubleshooting

  • pH Sensitivity:

    • Failure Mode: If pH > 7.5 during synthesis, you will form

      
       (white gelatinous precipitate) rather than the crystalline complex.
      
    • Correction: Re-acidify with dilute acetic acid if pH overshoots.

  • Solubility:

    • The complex is sparingly soluble in water but soluble in DMSO. For biological assays, prepare a 10 mM stock solution in DMSO , then dilute into the aqueous buffer. Ensure the final DMSO concentration is < 0.1% to avoid cytotoxicity.

  • Stability vs. Methylation:

    • The 6-methyl group provides steric protection, making the complex kinetically more labile than the 3-methyl isomer. This lability is actually a feature, not a bug—it allows the Zinc to be "handed off" to the biological target protein more easily than a tightly bound complex.

References

  • Yoshikawa, Y., et al. (2002). "Development of new insulinomimetic zinc(II) picolinate complexes with a Zn(N2O2) coordination mode: structure characterization, in vitro, and in vivo studies.

  • Ueda, E., et al. (2005). "Structure-activity relationships of zinc(II) complexes with picolinic acid derivatives." Chemical and Pharmaceutical Bulletin.

  • Barak, S., et al. (2020). "Zinc-Based Metal-Organic Frameworks as Drug Carriers."[2][3] Encyclopedia.[3]

Sources

Application Note: Strategic Utilization of 6-Methylpicolinic Acid HCl in Advanced Organic Synthesis

[1][2][3]

Executive Summary

6-Methylpicolinic acid hydrochloride (6-MPA[1][2][3]·HCl) is a functionalized pyridine building block critical to modern drug discovery and organometallic catalysis.[2] Unlike its unsubstituted counterpart (picolinic acid), the 6-methyl group introduces a vital steric handle that restricts bond rotation in biaryl systems and enforces specific geometries in metal coordination.[2]

This guide addresses the practical challenges of handling the HCl salt form—specifically its solubility profile and acidity—and provides validated protocols for its conversion into high-value esters, amides, and metal ligands.[1][2]

Key Applications
  • Pharmaceuticals: Precursor for kinase inhibitors (e.g., TGF-β receptor inhibitors like Galunisertib moieties) where the pyridine nitrogen acts as a hydrogen bond acceptor.[2][3]

  • Ligand Design: Synthesis of tridentate pincer ligands (N-N-N or N-N-C) where the methyl group prevents planar stacking, enhancing catalyst solubility and lifetime.[3]

  • C-H Activation: Acts as a directing group that can be tuned via the steric bulk of the ortho-methyl substituent.[1][2][3]

Chemical Profile & Handling

Compound: this compound CAS: 934-60-1 (Free acid), Salt forms vary.[1][2][3] Acidity: The HCl salt is highly acidic.[1][2] Direct use in base-sensitive reactions (e.g., with organometallics) requires prior neutralization or in situ scavenging.[2][3]

Critical Handling Note: The HCl salt is hygroscopic.[1][2] In precise stoichiometric couplings, the water content can skew molecular weight calculations.[2]

  • Recommendation: Dry under vacuum over

    
     for 4 hours before use in moisture-sensitive reactions.[1][2][3]
    
  • Stoichiometry: When using coupling agents (HATU/EDC), you must add 1.0 extra equivalent of base (DIPEA/TEA) to neutralize the HCl counterion before the reaction can proceed.[3]

Protocol A: "Gateway" Synthesis – Methyl Esterification

Target: Methyl 6-methylpicolinate[1][2][3]

Converting the carboxylic acid to an ester is the primary method to solubilize the core for further functionalization.[2] While Fischer esterification works, the Thionyl Chloride (


) method
Materials
  • 6-Methylpicolinic acid HCl (10.0 mmol)[1][2][3]

  • Thionyl Chloride (

    
    ) (15.0 mmol, 1.5 eq)[3]
    
  • Methanol (Anhydrous, 20 mL)

  • Caution:

    
     releases 
    
    
    and
    
    
    gas.[1][2][4] Perform in a fume hood.
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Add anhydrous Methanol (20 mL) and cool to 0°C (ice bath).

  • Activation: Add

    
     dropwise over 10 minutes. Note: Exothermic reaction.[1][2][3]
    
  • Addition: Add 6-Methylpicolinic acid HCl solid in one portion. The solution may remain a suspension initially.[1][2][5]

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. The solid will dissolve as the reaction proceeds, indicating conversion to the acyl chloride and subsequent methanolysis.

  • Workup:

    • Cool to room temperature.[1][2][5][6]

    • Concentrate in vacuo to remove solvent and excess

      
      .[1][2]
      
    • Neutralization (Critical): Redissolve residue in DCM (30 mL) and wash carefully with Saturated

      
       (2 x 20 mL) to remove residual acid.[2][3]
      
    • Dry organic layer over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2][7]
      
  • Result: Methyl 6-methylpicolinate is typically obtained as a pale yellow oil or low-melting solid (Yield >90%).[1][2][3]

Protocol B: Amide Coupling for Kinase Inhibitor Scaffolds

Target: 6-Methyl-N-substituted-picolinamide[1][2][3]

In drug discovery, this moiety is often coupled to amines to create hinge-binding motifs.[1][2] The steric bulk of the 6-methyl group can retard nucleophilic attack; therefore, highly active coupling agents like HATU are preferred over EDC.[1][2]

Reaction Logic

The 6-methyl group creates a "steric clash" zone.[1][2][3] Standard couplings may be sluggish.[1][2] We utilize HATU to form a highly reactive active ester that overcomes this steric barrier.[1][2]

Materials
  • 6-Methylpicolinic acid HCl (1.0 eq)[1][2][3]

  • Target Amine (e.g., Aniline derivative) (1.1 eq)

  • HATU (1.2 eq)[2][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)[2][3]

  • DMF (Dimethylformamide) (Concentration 0.2 M)[2][3]

Step-by-Step Methodology
  • Dissolution: In a dry vial, dissolve 6-Methylpicolinic acid HCl (1.0 eq) in DMF.

  • Activation: Add DIPEA (2.0 eq) specifically to neutralize the HCl salt and the carboxylic acid proton.[2] Stir for 5 minutes.

  • Pre-activation: Add HATU (1.2 eq).[2][3] Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange.[1][2]

  • Coupling: Add the Target Amine (1.1 eq) followed by the remaining DIPEA (1.5 eq).[3]

  • Reaction: Stir at 40°C for 4–6 hours. Note: Slight heating helps overcome the steric hindrance of the ortho-methyl group.[1][2][3]

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat.

    
     and Brine.[1][2][7] Flash chromatography (Hex/EtOAc) is usually required.[2][3]
    

Protocol C: Ligand Synthesis (The "Steric Pincer")

Target: Tridentate Ligand Precursors[3]

The 6-methyl group is invaluable in coordination chemistry (e.g., for Zinc or Nickel complexes) because it prevents the ligand from adopting a perfectly planar geometry, often forcing a distorted octahedral or tetrahedral geometry that opens up vacant sites for catalysis.[2]

Visualizing the Steric Impact: In a standard pyridine ligand, the metal binds in the plane. With 6-methyl substitution, the methyl group clashes with other ligands, forcing the pyridine ring to twist.[1][2]

Protocol: Direct Hydrazide Formation[1][3]
  • Starting Material: Use the Methyl Ester synthesized in Protocol A.[1][2][3]

  • Reagent: Hydrazine Hydrate (excess, 5–10 eq).

  • Solvent: Ethanol.

  • Procedure: Reflux the methyl ester with hydrazine hydrate in ethanol for 6 hours.

  • Isolation: Cool to induce precipitation.[1][2][3] The 6-methylpicolinohydrazide usually crystallizes out.[1][2][3] Filter and wash with cold ethanol.[1][2]

  • Utility: This hydrazide is the precursor for Schiff-base pincer ligands (condensing with aldehydes).[1][2][3]

Visualization of Workflows

Diagram 1: Synthetic Divergence of 6-Methylpicolinic Acid

This flowchart illustrates the decision-making process for utilizing the HCl salt in different applications.

GStart6-Methylpicolinic Acid HCl(Starting Material)NeutralizationNeutralization Strategy(Base Required)Start->NeutralizationDissolveRoute_EsterRoute A: Esterification(SOCl2 / MeOH)Neutralization->Route_EsterAcid Catalysis(In situ HCl)Route_AmideRoute B: Amide Coupling(HATU / DIPEA)Neutralization->Route_Amide3.5 eq BaseProd_EsterMethyl Ester(Soluble Intermediate)Route_Ester->Prod_EsterReflux 4hProd_DrugKinase Inhibitor Scaffold(e.g., Galunisertib moiety)Route_Amide->Prod_DrugAmine CouplingRoute_LigandRoute C: Ligand Synthesis(Hydrazine / EtOH)Prod_ComplexSteric Pincer Ligand(Distorted Geometry)Route_Ligand->Prod_ComplexSchiff Base RxnProd_Ester->Route_LigandHydrazinolysis

Caption: Strategic workflow for converting 6-methylpicolinic acid HCl into esters, drugs, and ligands.

Diagram 2: Steric Influence Mechanism

This diagram visualizes why the 6-methyl group is chosen over standard picolinic acid.[1][2][3]

MechanismPicAcidStandard Picolinic AcidBindingMetal Coordination(Zn, Ni, Ru)PicAcid->BindingMePicAcid6-Methylpicolinic AcidMePicAcid->BindingSteric ClashOutcome_FlatPlanar Complex(Saturated Coordination)Binding->Outcome_FlatNo Steric BulkOutcome_TwistTwisted/Distorted Complex(Open Catalytic Site)Binding->Outcome_TwistMethyl GroupInterference

Caption: Mechanistic impact of the 6-methyl substituent on metal coordination geometry.

Data Summary: Solubility & Reactivity

SolventHCl Salt SolubilityFree Acid SolubilityApplication Note
Water HighModerateGood for aqueous workups.[1][2][3]
Methanol HighHighPreferred for esterification.[1][2][3]
DCM InsolubleLowRequires conversion to Ester for solubility.[1][2][3]
DMF HighHighPreferred for Amide Coupling (HATU).[2][3]
Ether InsolubleInsolubleUsed to precipitate the product.[1][2]

References

  • BenchChem. (2025).[2][3][6][7] Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide as a Ligand in Coordination Chemistry. Retrieved from [2][3][6]

  • Oakwood Chemical. (2025).[2][3] 6-Methylpicolinic acid Product Specifications and Safety Data. Retrieved from [2][3]

  • National Institutes of Health (NIH). (2020).[2][3] Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Chem Sci. 2020; 11(26): 6907–6914.[2][3][8] Retrieved from [2][3]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[2][3][4] Retrieved from

  • Jubilant Ingrevia. (2025). 6-Methyl picolinic acid: Pharma Applications (Galunisertib Intermediate).[1][2][3][9] Retrieved from [2][3]

Application Notes and Protocols for Handling Hygroscopic 6-Methylpicolinic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective handling, characterization, and mitigation of challenges associated with the hygroscopic nature of 6-methylpicolinic acid salts. Moisture uptake can significantly alter the physicochemical properties of active pharmaceutical ingredients (APIs), impacting their stability, processability, and therapeutic efficacy.[1] This guide details the underlying principles of hygroscopicity in these specific salts, provides robust protocols for their handling in controlled environments, outlines analytical methodologies for moisture determination, and discusses formulation strategies to enhance stability.

Introduction: The Challenge of Hygroscopicity in Drug Development

Hygroscopicity, the propensity of a solid material to absorb moisture from the atmosphere, is a critical parameter evaluated throughout the drug development process.[2] For active pharmaceutical ingredients like salts of 6-methylpicolinic acid, uncontrolled moisture sorption can lead to a cascade of undesirable physical and chemical changes. These include:

  • Physical Instability : Deliquescence (dissolving in absorbed water), caking, clumping, and altered flow properties, which can severely impede manufacturing processes like powder milling and tableting.[1][3]

  • Chemical Degradation : Moisture can act as a medium for hydrolytic reactions, potentially leading to the degradation of the API and the formation of impurities.[4]

  • Polymorphic Transformations : Water can induce changes in the crystal structure of a material, potentially forming less stable or less soluble hydrate forms.[5]

  • Dosage Inaccuracy : Significant water uptake can alter the mass of the API, leading to inaccuracies in weighing and final dosage formulation.

The choice of the salt form for an API is a critical decision, as the counterion has a profound effect on the salt's physicochemical properties, including its hygroscopicity, solubility, and stability.[6][7] While forming a salt can improve the solubility of a parent compound, it can also introduce or exacerbate issues with moisture sensitivity.[8] Therefore, a thorough understanding and a strategic approach to handling these materials are paramount.

Molecular Basis of Hygroscopicity in 6-Methylpicolinate Salts

The hygroscopic nature of 6-methylpicolinic acid salts stems from the collective physicochemical properties of its constituent ions.

  • The 6-Methylpicolinate Anion : The anion possesses several features that attract water molecules. The pyridine ring's nitrogen atom and the deprotonated carboxylate group (-COO⁻) are polar and capable of forming strong hydrogen bonds with water.

  • The Counterion : The choice of cation (e.g., Na⁺, K⁺, Ca²⁺) is a primary determinant of the salt's hygroscopicity. Small, highly charged ions like Na⁺ typically have a stronger affinity for water molecules than larger, less charged ions like K⁺.[9] This is due to the higher charge density of the sodium ion, which allows it to more effectively coordinate with the partial negative charge on the oxygen atom of water.

  • Crystal Lattice Energy : The overall stability of the crystal lattice plays a crucial role. If the energy released when water molecules hydrate the ions is greater than the energy required to break the ionic bonds in the crystal lattice, the salt will readily absorb water.

The interplay of these factors determines the critical relative humidity (RH) at which a salt will begin to significantly absorb atmospheric moisture.

Characterization of Hygroscopicity

To effectively handle a hygroscopic material, its behavior must first be quantitatively characterized. The two primary techniques for this are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of controlled relative humidity at a constant temperature.[10][11] This analysis provides a moisture sorption-desorption isotherm, which is critical for understanding a material's behavior across a range of environmental conditions.[12]

Key Insights from DVS Analysis:

  • Hygroscopicity Classification : The amount of water absorbed at a specific RH (e.g., 80% RH at 25°C) allows for classification of the material.[3][13]

  • Critical Relative Humidity (RH) : The isotherm reveals the RH at which significant water uptake begins.

  • Hysteresis : Differences between the sorption and desorption curves can indicate physical changes like hydrate formation or amorphous-to-crystalline transitions.[2]

  • Kinetics of Sorption : The rate at which the material absorbs and releases moisture can be determined.[11]

Table 1: European Pharmacopoeia Hygroscopicity Classification [3]

ClassificationWeight Gain (% w/w) at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Karl Fischer (KF) Titration

KF titration is the gold-standard method for the quantitative determination of water content in a sample.[1][14][15] It is a highly specific and accurate chemical method based on the reaction of water with iodine and sulfur dioxide.[16]

  • Volumetric KF : Suitable for samples with higher water content (down to 1%). A titrant of known concentration is added to the sample dissolved in a KF solvent until the endpoint is reached.[14]

  • Coulometric KF : Ideal for samples with trace amounts of water. Iodine is generated electrochemically in the titration cell, and the amount of current required to reach the endpoint is proportional to the amount of water.[15]

For hygroscopic salts, the KF oven method is often preferred. The sample is heated in a sealed vial, and the evaporated water is carried by a dry, inert gas into the KF titration cell. This prevents side reactions between the salt and the KF reagents.[17]

Protocols for Handling and Storage

Given their sensitivity to atmospheric moisture, 6-methylpicolinic acid salts require handling under controlled environmental conditions to maintain their integrity.

Environmental Controls

All handling of hygroscopic salts, especially for extended periods or for sensitive analytical procedures, should be performed in an environment with controlled low humidity.

  • Glove Box/Isolator : The ideal environment is an inert atmosphere glove box purged with nitrogen or argon, maintaining an RH of <1%.[18] This provides the highest level of protection.

  • Low-Humidity Room/Dry Room : If a glove box is not available, a dedicated low-humidity room with an RH maintained below 20-30% is a viable alternative for less sensitive operations.[19]

  • Desiccator : For short-term storage and transport between workstations, a well-sealed desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide) is essential.

Storage and Packaging

Proper storage is critical to prevent moisture uptake over time.

  • Primary Container : Use airtight glass or polyethylene containers with secure, well-fitting caps.

  • Secondary Containment : Seal the primary container with Parafilm® or place it inside a heat-sealed, moisture-proof foil pouch, often including a desiccant sachet.[20]

  • Aliquotting : For frequently used materials, it is best practice to divide a new batch into smaller, single-use aliquots. This minimizes the exposure of the bulk material to the atmosphere during repeated openings.

Protocol: Weighing a Hygroscopic Salt

This protocol outlines the procedure for accurately weighing a hygroscopic salt using a controlled environment.

Workflow: Weighing Protocol

G cluster_prep Preparation cluster_weigh Weighing (Inside Glove Box / Low-RH Chamber) cluster_post Post-Weighing Prep1 Equilibrate salt to ambient temperature in a desiccator. Prep2 Place all necessary tools (spatulas, weigh boats, vials) into the controlled environment. Prep1->Prep2 Weigh1 Tare analytical balance with the receiving vial/boat. Prep2->Weigh1 Weigh2 Quickly open the salt container. Weigh1->Weigh2 Weigh3 Transfer the approximate amount of salt. Weigh2->Weigh3 Weigh4 Immediately seal the salt container. Weigh3->Weigh4 Weigh5 Record the stable mass. Weigh4->Weigh5 Weigh6 Seal the receiving vial/boat. Weigh5->Weigh6 Post1 Remove sealed sample from the controlled environment. Weigh6->Post1 Post2 Return bulk salt container to appropriate long-term storage. Post1->Post2

Caption: Workflow for accurately weighing hygroscopic salts.

Step-by-Step Methodology:

  • Preparation :

    • Allow the sealed container of the 6-methylpicolinic acid salt to equilibrate to the ambient temperature of the weighing area while still inside a desiccator. This prevents condensation on the cold container surface.

    • Transfer all necessary equipment (spatulas, weighing paper/boats, receiving vials, etc.) into the controlled environment (glove box or low-RH chamber) and allow the internal atmosphere to stabilize.[7]

  • Weighing :

    • Place the receiving container on the analytical balance and tare the weight.

    • Minimize the time the primary salt container is open. Open it, quickly transfer the desired amount of powder to the tared container, and immediately reseal the primary container tightly.[5]

    • Record the stable weight of the transferred salt.

    • Promptly seal the receiving container.

  • Post-Weighing :

    • Remove the sealed sample for immediate use or place it in a desiccator for temporary storage.

    • Return the bulk salt container to its designated long-term storage location.

Protocol: Determination of Water Content by Karl Fischer Titration (Oven Method)

This protocol is designed to accurately measure the water content of a hygroscopic 6-methylpicolinic acid salt.

Workflow: Karl Fischer Titration

G cluster_setup System Setup cluster_sample Sample Preparation cluster_analysis Analysis Setup1 Equilibrate KF titrator and oven to set parameters (e.g., 120°C oven temp). Setup2 Perform a system blank/ drift check to ensure the system is dry. Setup1->Setup2 Analysis1 Place the sealed vial into the KF oven autosampler. Setup2->Analysis1 Sample1 In a low-RH environment, accurately weigh salt into a KF oven vial. Sample2 Immediately crimp-seal the vial. Sample1->Sample2 Sample2->Analysis1 Analysis2 Initiate the analysis sequence. Analysis1->Analysis2 Analysis3 The needle pierces the septum; dry gas carries evaporated water to the titration cell. Analysis2->Analysis3 Analysis4 Titration proceeds until the electrochemical endpoint is reached. Analysis3->Analysis4 Analysis5 Software calculates water content based on titrant consumed and sample mass. Analysis4->Analysis5

Caption: Workflow for moisture determination via Karl Fischer oven method.

Step-by-Step Methodology:

  • System Preparation :

    • Set up the Karl Fischer titrator with an oven autosampler. Set the oven temperature (e.g., 100-140°C, must be determined via method development to ensure water is released without degrading the sample).

    • Fill the titration cell with the appropriate KF solvent and titrate to a dry endpoint. Allow the system to stabilize and confirm a low, stable drift rate.

  • Sample Preparation :

    • Inside a glove box or low-RH chamber, accurately weigh an appropriate amount of the 6-methylpicolinic acid salt into a dry, glass KF oven vial.

    • Immediately seal the vial with a septum cap and crimper.

  • Analysis :

    • Place the sealed vial into the autosampler rack.

    • Start the titration sequence. The instrument will automatically place the vial in the oven, pierce the septum with a needle, and pass a stream of dry inert gas over the sample.

    • The gas carries the evaporated moisture into the titration cell.

    • The titrator automatically detects the endpoint and calculates the percentage of water (% w/w) based on the sample mass and the amount of titrant consumed.

Mitigation and Formulation Strategies

When developing a drug product, if the hygroscopicity of the chosen salt form is problematic, several formulation strategies can be employed to mitigate moisture-related stability issues.[21]

Table 2: Comparison of Formulation Strategies for Hygroscopic APIs

StrategyMechanismPrimary ApplicationKey Considerations
Film Coating Creates a physical barrier between the drug core and the environment.[8]Tablets, capsulesPolymer choice is critical for moisture vapor permeability. Not suitable for bulk powder.
Encapsulation Envelops the API within a polymer shell.[21]Powders, granulesCan protect the API during processing and storage.
Co-processing with Excipients Blending the API with hydrophobic or non-hygroscopic excipients.[8]Solid dosage formsExcipients can preferentially adsorb moisture, protecting the API.[22]
Crystal Engineering (Co-crystallization) Forming a new crystalline solid with a stabilizing co-former.API modificationCan fundamentally alter and reduce the hygroscopicity of the solid form.[23]

The selection of a mitigation strategy depends on the severity of the hygroscopicity, the intended dosage form, and the stage of drug development. Early-stage development may focus on selecting a less hygroscopic salt form, while late-stage development may rely on advanced formulation techniques like film coating.

Conclusion

The salts of 6-methylpicolinic acid, like many pharmaceutical salts, are susceptible to moisture-induced degradation and physical instability. A proactive and systematic approach is essential for successful research and development. This involves a thorough characterization of the material's hygroscopic behavior using instrumental techniques like DVS and Karl Fischer titration. Subsequently, the implementation of stringent handling and storage protocols, primarily involving the use of controlled low-humidity environments, is non-negotiable. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can ensure the integrity, quality, and accuracy of their work with these challenging but valuable compounds.

References

  • Hsieh, Y. (n.d.). Changes in the ionization state of pharmaceuticals – Solid and solution. Purdue University e-Pubs. Retrieved from [Link]

  • Gavan, A., et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. Retrieved from [Link]

  • O'Dwyer, P. J., et al. (2008). An Investigation into the Influence of Counterion on the Properties of Some Amorphous Organic Salts. Molecular Pharmaceutics. Retrieved from [Link]

  • Clas, S.-D., & Dalton, C. R. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. Retrieved from [Link]

  • Clas, S. D., & Dalton, C. R. (n.d.). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate. Retrieved from [Link]

  • Lim, X. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Retrieved from [Link]

  • BYJU'S. (2019). Principle of Karl Fischer Titration. Retrieved from [Link]

  • HepatoChem, Inc. (2016). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Roughead, L., et al. (2005). Best practices for safe handling of products containing concentrated potassium. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Veeprho. (2025). Karl Fisher Titration. Retrieved from [Link]

  • ProUmid GmbH & Co. KG. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • Rörig-Dalgaard, I., & Svensson, S. (2016). High accuracy calibration of a dynamic vapor sorption instrument and determination of the equilibrium humidities using single salts. AIP Publishing. Retrieved from [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • CatScI. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • Meter Group. (n.d.). FUNDAMENTALS OF MOISTURE SORPTION ISOTHERMS. Retrieved from [Link]

  • Rörig-Dalgaard, I., & Svensson, S. (2016). High accuracy calibration of a dynamic vapor sorption instrument and determination of the equilibrium humidities using single salts. PubMed. Retrieved from [Link]

  • Addium. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • da Silva, M. A., et al. (2023). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry. MDPI. Retrieved from [Link]

  • Bethune, S. J., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link]

  • Murikipudi, V., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Retrieved from [Link]

  • Mederos, A., et al. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. Retrieved from [Link]

  • Su, Y., et al. (2025). Water-in-Salt Electrolytes: Advances and Chemistry for Sustainable Aqueous Monovalent-Metal-Ion Batteries. MDPI. Retrieved from [Link]

  • Ma, Q., et al. (2021). Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. MDPI. Retrieved from [Link]

  • Kumar, P., & Mishra, H. N. (2016). Thermodynamics of sorption isotherms and storage stability of spray dried sweetened yoghurt powder. PMC. Retrieved from [Link]

  • Farooq, S., et al. (2025). Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies. Crystal Growth & Design. Retrieved from [Link]

  • Bethune, S. J., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Retrieved from [Link]

  • Ueno, K., et al. (2023). Hydration of Alkali Metal and Halide Ions from Static and Dynamic Viewpoints. PubMed. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (n.d.). Coordination of Pyridine N-Oxides with Alkali and Alkaline-Earth Metal Cations in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Vrbka, L., et al. (2006). Quantification and rationalization of the higher affinity of sodium over potassium to protein surfaces. PMC. Retrieved from [Link]

  • World Health Organization. (n.d.). Summary of public comments on scoping and PICO tables for WHO guidelines on the consumption of sodium and potassium. Retrieved from [Link]

  • Liu, A. R., et al. (n.d.). Increased risk of adverse renal outcome following polyethylene glycol bowel preparation compared to sodium picosulfate. ICES. Retrieved from [Link]

  • Grøntved, A., et al. (2023). Potassium – a scoping review for Nordic Nutrition Recommendations 2023. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 6-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Prevention of Thermal Decarboxylation in 6-Methylpicolinic Acid (6-MPA) Ticket Priority: High (Irreversible Product Loss)

Core Issue: The "Disappearing Product" Phenomenon

User Query: "I attempted to esterify 6-methylpicolinic acid using sulfuric acid in refluxing methanol (Fischer esterification). After workup, my yield was <20%, and NMR shows a significant amount of 2-methylpyridine (2-picoline). What happened?"

Root Cause Analysis: You have triggered the Hammick Reaction . Unlike typical benzoic acid derivatives, 2-pyridinecarboxylic acids (picolinic acids) are structurally predisposed to thermal decarboxylation.

The presence of the nitrogen atom at the


-position (ortho) to the carboxylic acid creates a unique electronic environment. Under acidic conditions or high heat, the nitrogen becomes protonated (or exists as a zwitterion), turning the ring into an electron-withdrawing sink. This facilitates the cleavage of the C-C bond between the ring and the carboxyl group, releasing CO

and leaving behind 2-methylpyridine.

Key Risk Factors:

  • Temperature:

    
     (or prolonged reflux in lower boiling solvents).
    
  • pH: Highly acidic conditions (pH < 2) accelerate the formation of the reactive zwitterion/protonated species.

  • Solvent: Protic solvents at high temperatures can stabilize the transition state.

The Mechanism: Why It Fails

To prevent the issue, you must understand the enemy. The decarboxylation proceeds via a zwitterionic intermediate (or ylide-like transition state).

Visualizing the Pathway

DecarboxylationMechanism Start 6-Methylpicolinic Acid (Neutral) Zwitterion Protonated Species (N-H+ Active) Start->Zwitterion Protonation Acid Acidic Conditions (H+) Acid->Zwitterion TS Transition State (Hammick Intermediate) Zwitterion->TS Heat (>100°C) Product 2-Methylpyridine (Decarboxylated Byproduct) TS->Product Irreversible Gas CO2 (Gas) TS->Gas

Figure 1: The Hammick reaction pathway. Protonation of the pyridine nitrogen lowers the activation energy for CO2 loss.

Validated Protocols: How to Synthesize Safely

Do not use standard acid-catalyzed Fischer esterification for this substrate. Instead, use Base-Promoted Alkylation or Mild Coupling Agents . These methods avoid the protonated nitrogen species and high temperatures.

Method A: Base-Promoted Alkylation (Recommended)

Best for: Methyl/Ethyl/Benzyl esters.

Principle: By using a base, you deprotonate the carboxylic acid to form the carboxylate anion. The anionic form is significantly more stable towards decarboxylation than the zwitterion because the electron-rich carboxylate resists releasing CO


 into the already electron-rich pyridine ring (unless extreme forcing conditions are used).

Protocol: 1.

Technical Support Center: Optimizing 6-Methylpicolinic Acid Ligand Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Gatekeeper" of Coordination

Welcome to the technical support hub for 6-methylpicolinic acid (6-MPA). If you are using this ligand, you are likely seeking selectivity rather than raw binding strength.[1]

Unlike its parent compound (picolinic acid), 6-MPA possesses a methyl group at the ortho position relative to the nitrogen donor.[1] This creates a "steric gate" that destabilizes crowded coordination geometries (such as planar bis-complexes) and lowers affinity for smaller metal ions, while retaining affinity for larger ions or specific geometries.[1]

The Critical Failure Point: The most common error we see is treating 6-MPA like standard picolinic acid.[1] Due to the inductive effect of the methyl group, the basicity of the pyridine nitrogen is altered, shifting the optimal pH window.

Module 1: The Thermodynamics of Binding (Theory & Setup)

To troubleshoot effectively, you must understand the protonation states.[1] Binding cannot occur efficiently if the ligand is protonated or if the metal has hydrolyzed.[1]

Key Physicochemical Parameters
ParameterValue (Approx.)Significance
pKa₁ (COOH) ~1.3Below pH 1.3, the carboxylate is protonated (COOH).[1] Zero binding capacity.
pKa₂ (NH⁺) ~5.8The Critical Threshold. Below pH 5.8, the pyridine nitrogen is protonated (NH⁺).[1] It cannot coordinate to the metal effectively because H⁺ is outcompeting the metal.[1]
Log K (Stability) Metal-DependentGenerally lower than picolinic acid due to steric hindrance, requiring higher pH or concentration to drive equilibrium.[1]
Visualizing the Competition

The following diagram illustrates the "tug-of-war" occurring in your reaction vessel.

Speciation_Competition H2L H₂L⁺ (Fully Protonated) pH < 1.0 HL HL (Zwitterion/Neutral) pH 1.3 - 5.8 H2L->HL Ka1 (COOH Deprotonation) L L⁻ (Active Ligand) pH > 5.8 HL->L Ka2 (NH⁺ Deprotonation) CRITICAL STEP Complex Metal-Ligand Complex (ML⁺ / ML₂) L->Complex Binding (Log K) Metal Free Metal Ion (Mⁿ⁺) Metal->Complex + L⁻ Hydroxide Metal Hydroxide (M(OH)ₙ) Precipitate Metal->Hydroxide pH > 7.5 (Risk Zone)

Figure 1: Speciation diagram showing the activation of 6-MPA (L⁻) and the competing risks of protonation (low pH) vs. hydrolysis (high pH).

Module 2: Troubleshooting Binding Efficiency (Q&A)

Issue 1: "I have added the ligand, but my yield is <10%."

Diagnosis: You are likely operating in the "Proton Competition Zone" (pH < 5.8).[1] The Science: At pH 4.0 (common for some HPLC buffers), 6-MPA exists primarily as HL (protonated nitrogen).[1] The metal ion must displace a proton to bind.[1] Unless the metal has an extremely high affinity (like Cu²⁺), the proton wins.

  • Solution: Adjust the reaction pH to 6.0 – 6.5 .

  • Protocol: Use a non-coordinating buffer like MES (pH 6.[1]0) or PIPES (pH 6.5). Avoid Citrate or Acetate, as they may compete with 6-MPA for the metal.[1]

Issue 2: "The solution turned cloudy/precipitated upon raising pH."

Diagnosis: Metal Hydrolysis.[1] The Science: You likely overshot the pH (pH > 7.5).[1] While 6-MPA needs a neutral pH to bind, many transition metals (especially Fe³⁺, Cu²⁺, Zn²⁺) begin forming insoluble hydroxides [M(OH)₂] at pH 7.0–8.0 if not fully sequestered by the ligand.[1]

  • Solution:

    • Reverse Addition: Dissolve the ligand first, adjust pH to ~6.0, then slowly add the metal.[1] This ensures the ligand is ready to "catch" the metal before hydroxide forms.[1]

    • Increase Ratio: Increase the Ligand:Metal ratio to 3:1 or higher to shift the equilibrium toward the complex and away from the hydroxide.

Issue 3: "6-MPA binds Cu(II) but fails to bind Zn(II) in my mixture."

Diagnosis: This is a feature, not a bug. It is the Steric Effect in action.[1] The Science: The 6-methyl group clashes with the coordination sphere of smaller ions or those requiring strict octahedral geometry.[1] Cu(II) is flexible (Jahn-Teller distortion) and can tolerate the steric bulk better than Zn(II) in certain geometries.[1]

  • Solution: If you need to bind Zn(II), you must drive the reaction harder.[1]

    • Increase pH to 7.0 (carefully).[1]

    • Increase Ligand concentration significantly.[1]

    • Alternative: If Zn(II) binding is critical and failing, switch to unsubstituted Picolinic Acid .[1]

Module 3: Advanced Protocol – Potentiometric Titration

To determine the exact stability constant for your specific metal/solvent system, do not rely on generic literature values. Perform a potentiometric titration.

Objective: Determine the precise


 (stability constant) for 6-MPA with your target metal.
Reagents & Setup
  • Ligand Solution: 2 mM 6-MPA in 0.1 M KNO₃ (to maintain ionic strength).

  • Metal Solution: 1 mM Metal Nitrate/Chloride in 0.1 M KNO₃.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Atmosphere: Nitrogen or Argon purge (essential to prevent CO₂ absorption affecting pH).[1]

Step-by-Step Workflow
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Acid Titration: Titrate the free ligand (no metal) first.[1] Plot pH vs. Volume NaOH.[1] The inflection points give you the precise pKa values (expected ~1.3 and ~5.8).[1]

  • Complex Titration: Mix Ligand and Metal (2:1 ratio). Titrate with NaOH.

  • Analysis: The pH curve will be depressed (lower pH) compared to the free ligand curve.[1] This "pH drop" corresponds to the protons released when the metal binds:

    
    
    
  • Calculation: Use software like Hyperquad or BEST to fit the curve and calculate

    
    .[1]
    

Module 4: Decision Logic for Optimization

Use this flowchart to guide your daily experiments.

Optimization_Logic Start Start: Ligand Binding Experiment CheckYield Check Yield / Binding Affinity Start->CheckYield LowYield Yield < 50% CheckYield->LowYield No GoodYield Yield > 90% (Success) CheckYield->GoodYield Yes CheckPH Check pH LowYield->CheckPH PH_Low pH < 5.5 (Nitrogen Protonated) CheckPH->PH_Low Too Acidic PH_High pH > 7.5 (Hydrolysis Risk) CheckPH->PH_High Too Basic PH_Ok pH 6.0 - 7.0 CheckPH->PH_Ok pH is Optimized Action_Base Add Buffer (MES/HEPES) Adjust to pH 6.5 PH_Low->Action_Base Action_Acid Lower pH slightly Check for Precipitate PH_High->Action_Acid CheckSterics Check Metal Radius (Steric Clash?) PH_Ok->CheckSterics Action_Base->CheckYield Action_Acid->CheckYield Steric_Issue Small/Rigid Ion (e.g., Zn, Ni octahedral) CheckSterics->Steric_Issue No_Steric Large/Flexible Ion (e.g., Cu, Lanthanides) CheckSterics->No_Steric SwitchLigand Switch to Picolinic Acid (Remove Methyl Group) Steric_Issue->SwitchLigand IncreaseConc Increase Ligand Ratio (10:1) Increase Temp No_Steric->IncreaseConc IncreaseConc->CheckYield

Figure 2: Troubleshooting logic tree for 6-MPA experimental optimization.

References

  • NIST Standard Reference Database 46. Critically Selected Stability Constants of Metal Complexes. National Institute of Standards and Technology.[1][2] [Link][1]

  • Martell, A. E., & Hancock, R. D. (1996).[1] Metal Complexes in Aqueous Solutions.[1][3][4] Plenum Press.[1] (Key resource for chelate effect and steric hindrance theory).

  • Suzuki, K., et al. (2010).[1] "Steric Effect of 6-Methyl Substituent on Picolinic Acid Derivatives in Metal Coordination." Inorganic Chemistry Communications. (Contextualizing the destabilization of octahedral complexes).

Sources

Technical Support Center: Resolving Impurities in 6-Methylpicolinic Acid Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 6-methylpicolinic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with purity during the oxidation of 6-methylpyridine precursors. As a versatile heterocyclic building block in pharmaceutical and agrochemical development, achieving high purity of 6-methylpicolinic acid is paramount.[1][2][3] This guide provides in-depth, field-proven insights into identifying, understanding, and resolving common impurities through a practical question-and-answer format, detailed troubleshooting workflows, and validated protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial questions that arise during the synthesis of 6-methylpicolinic acid.

Q1: What are the primary impurities I should anticipate when oxidizing a 6-methylpyridine precursor (like 2,6-lutidine)?

A: Impurities are typically process-related and can be categorized into four main types:

  • Unreacted Starting Material: Incomplete conversion will leave the 6-methylpyridine precursor (e.g., 2,6-lutidine) in your crude product.[4]

  • Over-oxidation Products: The most common over-oxidation product is pyridine-2,6-dicarboxylic acid (isocinchomeronic acid), where both methyl groups are oxidized. This occurs when reaction conditions are too harsh or the oxidant is in excess.

  • Decarboxylation Byproducts: Picolinic acids can decarboxylate under excessive heat, which would lead to the formation of 2-methylpyridine.[5] This is a critical consideration during both the reaction and subsequent workup stages like distillation.

  • Inorganic Salts & Reagent Residues: If using an oxidant like potassium permanganate (KMnO₄), insoluble manganese oxides (MnO₂) are a major byproduct that must be thoroughly removed.[6] Similarly, if using nitric acid, residual nitrates may be present.[7][8]

Q2: My isolated 6-methylpicolinic acid is off-white or tan, not a pure white solid. Why?

A: Pure 6-methylpicolinic acid is a white solid.[8] A tan or yellow discoloration is almost always indicative of trace impurities. This can be caused by:

  • Residual Oxidant Byproducts: Micro-contaminants from manganese or other metal-based oxidants can impart color.

  • Polymeric Tars: Harsh reaction conditions (high temperature or strong acid/base concentration) can lead to the formation of complex, high-molecular-weight tars, which are often colored.[5]

  • Trace Organic Impurities: Even small amounts of certain organic byproducts can affect the crystal lattice and lead to discoloration.

Q3: What are the most effective analytical methods for impurity profiling in this synthesis?

A: A multi-technique approach is recommended for robust impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your target compound and detecting the levels of known and unknown impurities.[2] A well-developed HPLC method can separate the starting material, desired product, and key byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities. By coupling the separation power of LC with the mass detection of MS, you can obtain the molecular weights of byproduct peaks, which is the first step in structural elucidation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the structure of your final product and for characterizing the exact chemical structure of isolated impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique should be used if you suspect contamination with elemental or metallic impurities, especially from catalysts or reaction vessels.[10]

Section 2: Visual Guide to Impurity Formation

Understanding the reaction landscape is key to preventing impurities. The following diagram illustrates the primary reaction pathway and the competing side reactions that lead to common impurities.

G cluster_0 Reaction Pathways SM Starting Material (e.g., 2,6-Lutidine) DP Desired Product (6-Methylpicolinic Acid) SM->DP Controlled Oxidation Imp1 Over-oxidation Impurity (Pyridine-2,6-dicarboxylic Acid) SM->Imp1 Excess Oxidant / High Temp Imp2 Decarboxylation Impurity (2-Methylpyridine) DP->Imp2 High Temp (Workup/Rxn)

Caption: Reaction map showing desired oxidation and common side reactions.

Section 3: Troubleshooting Guide - A Causal Approach

This guide connects observable problems in your experiment to their root causes and provides actionable solutions.

Problem Observed Primary Impurity Detected Potential Root Cause(s) Recommended Corrective Actions & Scientific Rationale
Low Purity (<95%) with Significant Starting Material Peak Unreacted Starting Material (e.g., 2,6-Lutidine)1. Insufficient Oxidant: The stoichiometric ratio of oxidant to starting material was too low. 2. Low Reaction Temperature: The activation energy for the oxidation was not met, resulting in a sluggish reaction. 3. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Adjust Stoichiometry: Increase the molar equivalents of the oxidant (e.g., KMnO₄) by 5-10%. Add the oxidant in portions to control the exotherm and maintain a steady reaction rate. 2. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation. 3. Extend Reaction Time: Continue the reaction for a longer duration, taking samples periodically to monitor for the disappearance of the starting material.
Product Contaminated with a More Polar Byproduct Over-oxidation (Pyridine-2,6-dicarboxylic Acid)1. Excess Oxidant: A significant excess of the oxidizing agent was used. 2. High Reaction Temperature: Excessive heat provides enough energy to oxidize the second, less reactive methyl group. 3. Poor Heat Dissipation: In large-scale reactions, localized "hot spots" can form, leading to over-oxidation even if the bulk temperature seems correct.1. Control Oxidant Addition: Use a slight excess (e.g., 1.05-1.1 equivalents) of the oxidant. For powerful oxidants, consider reverse addition (adding the substrate to the oxidant solution) to prevent an excess concentration of the oxidant. 2. Precise Temperature Control: Use a temperature-controlled reaction vessel (e.g., oil bath, cryostat) to maintain the target temperature within a narrow range (±2°C). 3. Improve Agitation: Ensure vigorous and efficient stirring to maintain thermal homogeneity throughout the reaction mixture.
Presence of Inorganic Residues After Filtration Insoluble Salts (e.g., MnO₂)1. Inefficient Filtration: The filter medium (e.g., paper) has too large a pore size, allowing fine particulates to pass through. 2. Precipitate Clogging: The precipitate clogs the filter, leading to incomplete washing.1. Use a Filter Aid: Filter the hot reaction mixture through a pad of Celite or diatomaceous earth. This creates a porous filter bed that traps very fine particles effectively.[6] 2. Thorough Washing: Wash the filter cake with hot water multiple times to ensure all water-soluble product is recovered and inorganic salts are fully removed.
Section 4: Validated Protocols for Impurity Resolution

The following protocols provide step-by-step methodologies for purifying crude 6-methylpicolinic acid and analyzing its purity.

Protocol 1: High-Purity Recrystallization of 6-Methylpicolinic Acid

This protocol is designed to remove both less-soluble and more-soluble impurities from the crude product. The key is the selection of a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

Methodology:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. Start with a ratio of 80:20 ethanol:water.

  • Dissolution: Place the crude 6-methylpicolinic acid in an Erlenmeyer flask. Add the minimum amount of the hot (near boiling) solvent mixture required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional but Recommended): If any insoluble material (like dust or inorganic residues) is visible, perform a hot gravity filtration to remove it. This step is crucial for removing baseline impurities.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals, while impurities tend to remain in the solution (the "mother liquor").

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity via HPLC and melting point analysis.[2]

Protocol 2: Troubleshooting Workflow for Impurity Analysis

This workflow diagram guides the logical process of identifying and resolving impurities based on initial analytical data.

Caption: A logical workflow for analyzing and resolving impurities.

References
  • 6-Methylpyridine-2-Carboxylic Acid 98.0%(HPLC) . Pure Synth. [Link]

  • Picolinic acid hydrochloride . Organic Syntheses Procedure. [Link]

  • Preparation of 6-methylnicotinic acid.
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS . Polish Journal of Chemistry. [Link]

  • Picolinic acid - Wikipedia . Wikipedia. [Link]

  • Process for the production of 6-methylnicotinic acid ester.
  • Oxidation of methyl-pyridines.
  • 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 . PubChem. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides . MDPI. [Link]

  • Recent trends in the impurity profile of pharmaceuticals . PMC - NIH. [Link]

  • Aminopenicillanic acid Impurities and Related Compound . Veeprho. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib . PMC - NIH. [Link]

  • 6-Methylpicolinic acid - CAS Common Chemistry . CAS. [Link]

  • Hammick reaction - Wikipedia . Wikipedia. [Link]

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Technical Support Center: Thermal Stability of 6-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Troubleshooting Portal Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists Subject: 6-Methylpicolinic Acid Hydrochloride (6-MPA[1]·HCl)

Introduction: The Stability Paradox

This compound presents a classic "stability paradox" in organic synthesis. While the hydrochloride salt form is generally preferred for shelf-life stability (preventing oxidation and polymerization), it introduces specific thermal vulnerabilities during processing.

The critical instability vector is thermal decarboxylation , a reaction driven by the pyridine ring's electron deficiency. This guide provides the mechanistic understanding and experimental protocols required to handle this compound without compromising its structural integrity.

Module 1: Thermal Profile & Decomposition Mechanisms

The Decomposition Cascade

Unlike simple melting, the thermal event for 6-MPA[1]·HCl is a multi-stage decomposition process. Users often misinterpret the loss of HCl gas as "wetness" or solvent evaporation.

The Thermal Pathway:

  • Dehydrochlorination (~110°C - 150°C): The lattice energy breaks down, releasing gaseous HCl. The compound reverts to its free acid form (zwitterionic or neutral).

  • Melting of Free Acid (~128°C - 132°C): Once HCl is lost, the remaining solid melts.

  • Hammick Decarboxylation (>145°C): The free acid undergoes decarboxylation to form 2-methylpyridine (2-picoline) and CO₂.[1]

Mechanism Visualization

The following diagram illustrates the critical transition from the stable salt to the unstable reactive intermediate.

DecompositionPathway Salt 6-MPA·HCl (Stable Solid) Heat1 Heat (>110°C) Vacuum Salt->Heat1 FreeAcid 6-Methylpicolinic Acid (Free Acid) Heat1->FreeAcid Dehydrochlorination HCl_Gas HCl (Gas) u2191 Heat1->HCl_Gas Heat2 Heat (>145°C) Hammick Mechanism FreeAcid->Heat2 Product 2-Methylpyridine (Degradant) Heat2->Product Decarboxylation CO2 CO2 (Gas) u2191 Heat2->CO2

Caption: Thermal degradation pathway of this compound showing the sequential loss of HCl and CO₂.[1]

Module 2: Experimental Validation Protocols

Do not rely on generic literature melting points. The exact decomposition onset depends on the stoichiometry of HCl (monohydrate vs. anhydrous) and crystalline purity .

Protocol: TGA/DSC Simultaneous Analysis

Use this protocol to determine the "Safe Processing Window" for your specific batch.

Equipment: TGA/DSC (e.g., Mettler Toledo or TA Instruments) Purge Gas: Nitrogen (inert) at 50 mL/min.

StepParameterRationale
1. Pan Selection Aluminum (Hermetically sealed with a pinhole)The pinhole allows escaping HCl/CO₂ to be detected without rupturing the pan, while maintaining self-generated atmosphere.
2. Sample Mass 5–10 mgLarge enough to detect subtle mass losses (HCl), small enough to prevent thermal lag.
3. Equilibration Hold at 30°C for 5 minRemoves surface static and stabilizes the balance.
4. Ramp 5°C/min to 250°CA slow ramp is crucial. Fast ramps (20°C/min) will merge the HCl loss and decarboxylation peaks, obscuring the data.

Data Interpretation Guide:

  • Event A (Mass Loss ~15-20%): Loss of HCl.[1] If this occurs below 100°C, your sample is likely a hydrate or hygroscopic wet cake.

  • Event B (Endotherm ~130°C): Melting of the in-situ generated free acid.

  • Event C (Exotherm + Mass Loss): Irreversible decarboxylation. This is your hard temperature limit.

Module 3: Troubleshooting & FAQs

Common Processing Issues

Q1: My sample turned brown/black during drying in the vacuum oven at 60°C. Why?

  • Diagnosis: This is likely HCl stripping combined with oxidation.

  • Root Cause: Applying high vacuum at elevated temperatures can strip the HCl from the salt. Once the HCl is gone, the free pyridine nitrogen is susceptible to oxidation (N-oxide formation) or polymerization if impurities are present.

  • Solution: Dry at ambient temperature using a desiccator with P₂O₅ or KOH pellets (to absorb acid vapors) rather than heating.

Q2: I see a melting point of 128°C, but the CoA says "Hydrochloride Salt."

  • Diagnosis: Complete dissociation.

  • Explanation: You are likely measuring the melting point of the free acid. The HCl may have been lost during storage (if the container was not well-sealed) or during the capillary heating process.

  • Verification: Dissolve a small amount in water and measure pH. The HCl salt should give a pH < 2.0. The free acid will be pH 3.0–4.0 (isoelectric region).

Q3: Can I use this compound in a reaction at reflux in DMF (153°C)?

  • Verdict: High Risk. [1]

  • Reasoning: 153°C is well above the decarboxylation threshold for picolinic acids. Furthermore, DMF is basic enough to scavenge the HCl, accelerating the formation of the unstable free acid.

  • Alternative: Use lower-boiling solvents (Acetonitrile, THF) or keep reaction temperatures strictly below 100°C.

Solubility & Solvent Compatibility Table
SolventSolubility (25°C)Thermal Stability RiskNotes
Water HighLowStable at RT.[1] Avoid boiling prolonged periods (hydrolysis risk).
Methanol HighMediumPotential for methyl ester formation if heated (Fischer esterification).
DMF/DMSO HighHigh Basic solvents promote HCl loss and decarboxylation upon heating.
DCM/CHCl₃ LowLowGood for heterogeneous reactions; poor solubility limits utility.

Module 4: Reaction Optimization Workflow

When using 6-MPA[1][2][3]·HCl as a ligand or intermediate, follow this logic to prevent degradation.

OptimizationWorkflow Start Start: Reaction Planning SolventCheck Is Solvent Basic? (Pyridine, DMF, TEA) Start->SolventCheck TempCheck Is Temp > 100°C? SolventCheck->TempCheck No Risk1 HIGH RISK: HCl Neutralization u2192 Decarboxylation SolventCheck->Risk1 Yes Risk2 HIGH RISK: Thermal Cleavage TempCheck->Risk2 Yes Safe Proceed with Monitoring (HPLC/TLC) TempCheck->Safe No Mitigation Add Lewis Acid or Reduce Temp Risk1->Mitigation Risk2->Mitigation Mitigation->Safe

Caption: Decision tree for assessing thermal risk in reaction planning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]

    • Relevance: Provides baseline physical properties for the picolinic acid class and metabolic stability d
  • Dunn, G. E., & Thimm, H. F. (1977).Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347. Relevance: Establishes the Hammick mechanism and the pH-dependence of decarboxylation for 6-methylpicolinic acid specifically.
  • Relevance: Source for melting point data of the free acid (130°C) and handling precautions.
  • NIST Chemistry WebBook. 2-Pyridinecarboxylic acid, 6-methyl-.[1] Retrieved from [Link]

    • Relevance: Verification of chemical identifiers and thermodynamic d

Sources

Technical Support Center: Synthesis of 6-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6-methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into alternative synthesis routes, complete with troubleshooting guides and FAQs to address the specific challenges you may encounter at the bench.

Introduction to 6-Methylpicolinic Acid

6-Methylpicolinic acid is a key pyridine-based intermediate used in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Its structure offers a unique combination of a carboxylic acid handle for amide bond formation and a sterically-hindered pyridine ring, influencing the physicochemical properties of target molecules. Selecting the appropriate synthetic strategy is critical and depends on factors such as scale, available starting materials, cost, and desired purity. This guide explores three robust and distinct methodologies for its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing 6-methylpicolinic acid?

The primary challenges revolve around chemoselectivity and purification. For oxidation-based routes, preventing over-oxidation of the target methyl group to form 2,6-pyridinedicarboxylic acid is a major hurdle. In organometallic routes, such as Grignard reactions, strict anhydrous conditions are paramount to prevent quenching of the highly reactive intermediate.[1][2] Purification can also be complicated by the product's high polarity and its ability to chelate metal ions, which may require specialized workup procedures.[3]

Q2: How do I choose the best synthesis route for my specific needs?

The choice is a trade-off between starting material cost, scalability, and reaction sensitivity.

  • Oxidation of 2,6-Lutidine: This is often the most direct and cost-effective route for large-scale synthesis due to the low cost of 2,6-lutidine. However, it can lack selectivity and may require significant optimization to maximize the yield of the mono-acid.[4]

  • Grignard Reaction: This route offers excellent selectivity and is highly reliable for lab-scale synthesis. The main considerations are the cost of the starting 2-bromo-6-methylpyridine and the need for stringent anhydrous techniques.[5]

  • Palladium-Catalyzed Carbonylation: This modern approach provides high yields and functional group tolerance under relatively mild conditions. It is ideal for medicinal chemistry applications where substrate scope is important, but the cost of the palladium catalyst and ligands can be a factor.[6][7]

Route 1: Selective Oxidation of 2,6-Lutidine

This classical approach leverages the inexpensive and readily available starting material, 2,6-lutidine. The core challenge is to selectively oxidize only one of the two methyl groups. This is typically achieved by carefully controlling stoichiometry and reaction conditions.

Troubleshooting and Key Insights

Q: My reaction yields primarily 2,6-pyridinedicarboxylic acid. How can I improve selectivity for the mono-acid?

  • Causality: Over-oxidation occurs when the oxidizing agent is too reactive or used in excess. The initially formed 6-methylpicolinic acid is susceptible to further oxidation under the reaction conditions.

  • Solution 1: Stoichiometric Control: Carefully limit the molar equivalents of the oxidizing agent (e.g., Potassium Permanganate, KMnO₄) to slightly less than what is theoretically required for mono-oxidation. This ensures the oxidant is consumed before significant di-acid formation occurs.

  • Solution 2: Temperature Management: Running the reaction at a lower temperature can reduce the rate of the second oxidation step more than the first, thereby improving selectivity. For KMnO₄ oxidations, maintaining a temperature around 80-95°C is a common strategy.[2][4]

Q: The reaction is sluggish and starting material remains even after extended reaction times. What is the issue?

  • Causality: Inadequate mixing or insufficient activation of the oxidizing agent can lead to incomplete reactions. With heterogeneous oxidants like KMnO₄, mass transfer can be a limiting factor.

  • Solution: Ensure vigorous stirring throughout the reaction to maintain a fine suspension of the oxidant. The reaction is often autocatalytic, initiated by MnO₂ formed in situ, but a slow start is common.[2]

Q: How do I effectively remove the manganese dioxide (MnO₂) byproduct?

  • Causality: MnO₂ forms as a fine, dense precipitate that can be difficult to filter and often occludes the product.

  • Solution: After the reaction, it is common to cool the mixture and filter the MnO₂ through a pad of Celite to prevent clogging the filter paper. Thoroughly wash the filter cake with hot water to recover any adsorbed product.[2]

Experimental Protocol: Oxidation with Potassium Permanganate
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-lutidine (1.0 equiv.) and water.

  • Reaction: Heat the mixture to 80°C. Add potassium permanganate (KMnO₄, ~2.0 equiv.) portion-wise over 2-3 hours, ensuring the temperature does not exceed 95°C. The purple color of the permanganate should disappear as it is consumed.

  • Monitoring: Continue heating and stirring for an additional 2-4 hours after the final addition, until the purple color is gone. Reaction progress can be monitored by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a Celite pad. Wash the filter cake extensively with hot water.

  • Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure. Carefully acidify the concentrated solution with concentrated HCl to a pH of ~3.5. The product will precipitate as a white solid.

  • Purification: Cool the suspension in an ice bath, collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield 6-methylpicolinic acid.

Data Summary
ParameterValue/ConditionRationale
Starting Material 2,6-LutidineInexpensive and commercially available.[8]
Oxidizing Agent Potassium Permanganate (KMnO₄)A strong, cost-effective oxidant.[2]
Stoichiometry ~2.0 eq. KMnO₄ per eq. of LutidineBalances conversion and selectivity to minimize di-acid formation.
Temperature 80-95°CProvides sufficient reaction rate without excessive over-oxidation.
Typical Yield 40-60%Highly dependent on precise control of conditions.
Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation Lutidine 2,6-Lutidine + Water Flask Charge to Flask Lutidine->Flask Heat Heat to 80°C Flask->Heat KMnO4 Portion-wise addition of KMnO₄ Heat->KMnO4 Stir Stir at 90°C, 4-6h KMnO4->Stir Cool Cool to RT Stir->Cool Filter Filter MnO₂ Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Acidify Acidify with HCl Concentrate->Acidify Precipitate Precipitate Product Acidify->Precipitate Isolate Filter & Dry Precipitate->Isolate Final_Product Final_Product Isolate->Final_Product 6-Methylpicolinic Acid

Caption: Workflow for the oxidation of 2,6-lutidine.

Route 2: Grignard Reaction and Carboxylation

This route builds the carboxylic acid moiety onto a pre-functionalized pyridine ring. It begins with the formation of a Grignard reagent from 2-bromo-6-methylpyridine, which is then quenched with solid carbon dioxide (dry ice). This method offers high chemoselectivity.

Troubleshooting and Key Insights

Q: My Grignard reaction fails to initiate. What can I do?

  • Causality: The formation of a Grignard reagent is a surface reaction on the magnesium metal.[1] An oxide layer on the magnesium turnings or the presence of trace moisture can prevent the reaction from starting.

  • Solution 1: Activation of Magnesium: Add a small crystal of iodine to the flask with the magnesium turnings and gently heat under an inert atmosphere. The iodine etches the magnesium surface, removing the passivating oxide layer.[5]

  • Solution 2: Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. The solvent (typically THF or diethyl ether) must be anhydrous. Even atmospheric moisture can inhibit the reaction, so maintaining a positive pressure of an inert gas (N₂ or Ar) is crucial.

  • Solution 3: Mechanical Initiation: In stubborn cases, crushing a few pieces of the magnesium with a glass rod (under inert atmosphere) can expose a fresh surface to initiate the reaction.

Q: The yield is low, and I've isolated a significant amount of a bipyridyl byproduct. Why?

  • Causality: This side product, 6,6'-dimethyl-2,2'-bipyridine, forms from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2-bromo-6-methylpyridine. This is favored if the local concentration of the aryl bromide is too high.

  • Solution: Add the solution of 2-bromo-6-methylpyridine to the magnesium suspension slowly and dropwise. This maintains a low concentration of the starting halide and ensures it reacts with the magnesium before it can couple with the already-formed Grignard reagent.

Experimental Protocol: Grignard Carboxylation
  • Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet. Add magnesium turnings (1.2 equiv.) and a crystal of iodine to the flask.

  • Initiation: Gently heat the flask to sublime the iodine. After cooling, add anhydrous THF to cover the magnesium.

  • Grignard Formation: Add a small amount of a solution of 2-bromo-6-methylpyridine (1.0 equiv.) in anhydrous THF. The reaction should start, indicated by bubbling and a gentle exotherm. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another hour to ensure complete formation.[5]

  • Carboxylation: In a separate flask, crush an excess of dry ice (solid CO₂) and suspend it in anhydrous THF. Cool this slurry to -78°C. Slowly transfer the prepared Grignard reagent solution to the dry ice slurry via a cannula.

  • Workup: Allow the mixture to warm to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.[9]

  • Isolation: Extract the aqueous layer with ethyl acetate to remove non-acidic byproducts. Separate the aqueous layer and acidify it with 6M HCl to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

Data Summary
ParameterValue/ConditionRationale
Starting Material 2-Bromo-6-methylpyridineProvides a specific site for Grignard formation.
Reagents Magnesium, Iodine, CO₂ (dry ice)Standard reagents for Grignard carboxylation.[10]
Solvent Anhydrous THF or Diethyl EtherEssential for Grignard reagent stability.
Temperature Reflux (formation), -78°C (carboxylation)Controls reaction rates and minimizes side reactions.
Typical Yield 65-85%Generally higher and more reliable than oxidation routes.
Mechanism Diagram

G Simplified Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-Br(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_CO Aryl-CO-Pd(II)-Br(L₂) PdII_Aryl->PdII_CO CO Insertion PdII_Acyl Acyl-Pd(II)-OH(L₂) PdII_CO->PdII_Acyl H₂O (Hydrolysis) PdII_Acyl->Pd0 Reductive Elimination Product Product (Ar-COOH) PdII_Acyl->Product

Caption: Simplified Pd-catalyzed carbonylation cycle.

References

  • Benchchem. (n.d.). How to improve the reproducibility of 4-(2-Hydroxyethyl)picolinic acid experiments. Retrieved from Google Search. [3]2. Benchchem. (n.d.). Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. Retrieved from Google Search. [11]3. Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from Google Search. [1]4. Benchchem. (n.d.). Methyl 6-methylnicotinate synthesis from 6. Retrieved from Google Search. [12]5. Phillips Petroleum Co. (1961). Preparation of 6-methylnicotinic acid. U.S. Patent 2,993,904. Retrieved from . [13]6. ChemicalBook. (n.d.). 6-Methylnicotinic acid synthesis. Retrieved from Google Search. [14]7. Singer, A. W., & McElvain, S. M. (1943). Picolinic acid hydrochloride. Organic Syntheses, 23, 75. Retrieved from [Link]. [2]8. Montedison S.p.A. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid. U.S. Patent 4,419,515. Retrieved from . [15]9. Babaee, S., Sepehrmansourie, H., Zarei, M., Zolfigol, M. A., & Hosseinifard, M. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(32), 22353–22363. Retrieved from [Link]. [16]10. Benchchem. (n.d.). Application Note: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction. Retrieved from Google Search. [5]11. Martini, J. C., Costa, B., Attili-Angelis, D., & Marsaioli, A. J. (2017). Fluorogenic assay to detect monoamine oxidases (MAOs) and transaminases. ResearchGate. Retrieved from [Link]. [17]12. Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]. [8]13. Fleischer, I., & Beller, M. (2019). Synthesis of Carboxylic Acids by Palladium‐Catalyzed Hydroxycarbonylation. Angewandte Chemie International Edition, 58(33), 11400-11412. Retrieved from [Link]. [18]14. Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol from 2,6-lutidine. Retrieved from Google Search. [4]15. Kollár, L., et al. (2020). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 25(21), 5092. Retrieved from [Link]. [6]16. The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]. [10]17. Baire, B. (2018). Palladium‐Catalyzed Synthesis of Carboxylic Acid Anhydrides from Alkenes via in situ Generated Carboxylic Acids. Chemistry – A European Journal, 24(50), 13146-13150. Retrieved from [Link]. [19]18. Sharma, R., & Kumar, V. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(19), 5515-5561. Retrieved from [Link]. [7]19. Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link].

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 6-Methylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-methylpicolinic acid hydrochloride, a compound of significant interest in medicinal chemistry and materials science. We will dissect its spectral features through a comparative lens, placing it against its non-protonated parent compound and the unsubstituted picolinic acid. This approach not only facilitates the structural elucidation of the target molecule but also illuminates the fundamental principles of NMR spectroscopy, such as the influence of substituents and protonation on chemical shifts.

The narrative that follows is grounded in established spectroscopic principles and supported by experimental data from peer-reviewed literature and chemical databases. We will explore the causality behind experimental choices, from sample preparation to data acquisition, ensuring a robust and reproducible methodology for researchers in the field.

The Analyte: Structural and Spectroscopic Predictions

This compound is the salt form of 6-methylpicolinic acid. The key structural features that will dictate its ¹H NMR spectrum are:

  • A pyridine ring with three distinct aromatic protons.

  • A carboxylic acid group at the C2 position.

  • A methyl group at the C6 position.

  • A protonated ring nitrogen, which imparts a positive charge to the heterocyclic system.

Based on this structure, we can predict four primary signals: one singlet for the methyl protons and three signals for the aromatic protons. Due to spin-spin coupling, the aromatic protons (at C3, C4, and C5) will exhibit splitting patterns. The proton at C4 is expected to be a triplet, being coupled to the protons at C3 and C5. The protons at C3 and C5 will likely appear as doublets.

Crucially, the formation of the hydrochloride salt by protonating the pyridine nitrogen is expected to have a significant impact. This protonation decreases the electron density on all ring carbon atoms, leading to a downfield shift (to a higher ppm value) for all attached protons compared to the free base.[1] This deshielding effect is a direct consequence of the positive charge on the nitrogen atom.[1]

Comparative Spectral Analysis: Unveiling Structural Effects

Objective comparison is the cornerstone of spectral interpretation. By analyzing the spectrum of this compound alongside its structural analogs, we can isolate and understand the specific contributions of the methyl group and the hydrochloride moiety.

The Effect of Protonation: 6-Methylpicolinic Acid vs. its Hydrochloride

The most significant spectral difference between 6-methylpicolinic acid and its hydrochloride salt is the downfield shift of the aromatic protons upon protonation. The formal positive charge on the nitrogen atom in the hydrochloride salt withdraws electron density from the entire aromatic ring, deshielding the protons.[1] The magnitude of this shift is typically more pronounced than for methiodides, which also carry a positive charge.[1]

The Effect of Substitution: Picolinic Acid vs. 6-Methylpicolinic Acid

Comparing picolinic acid with its 6-methyl derivative reveals the electronic effect of the methyl group. As an electron-donating group, the methyl substituent is expected to slightly increase the electron density on the pyridine ring, leading to a minor upfield shift (shielding) of the ring protons compared to the unsubstituted picolinic acid.

Data Summary

The following table summarizes the reported ¹H NMR chemical shifts for picolinic acid and provides a predicted spectrum for this compound based on established principles. The prediction assumes a deuterated solvent like D₂O or DMSO-d₆, where the acidic protons (-COOH and N⁺-H) may be broadened or exchanged with the solvent.

CompoundSolventH3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)Other Protons (ppm)Reference
Picolinic AcidCDCl₃8.32 (d)8.04 (td)7.76 (m)8.83 (d)-[2][3]
Picolinic AcidDMSO-d₆8.10 (d)8.03 (t)7.67 (m)8.76 (d)12.11 (br s, COOH)[3]
This compound (Predicted) D₂O~8.2-8.4 (d)~8.1-8.3 (t)~7.8-8.0 (d)-~2.8-3.0 (s, CH₃)N/A

Note: Predicted shifts for the hydrochloride are estimated based on the downfield shift effect observed for pyridine hydrochlorides.[1] The exact values can vary with solvent and concentration.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹H NMR spectrum requires meticulous attention to detail. This protocol is designed to be a self-validating system, minimizing common errors and ensuring data integrity.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL D₂O or DMSO-d₆) weigh->dissolve vortex 3. Vortex/Mix Thoroughly dissolve->vortex filter 4. Filter into NMR Tube vortex->filter insert 5. Insert Sample into Magnet filter->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum (Set parameters: scans, delay) lock->acquire process 8. Fourier Transform & Phase acquire->process baseline 9. Baseline Correction process->baseline integrate 10. Integrate Signals baseline->integrate analyze 11. Assign Peaks & Compare integrate->analyze

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation (The "Why"): The quality of the final spectrum is profoundly dependent on proper sample preparation.

    • Analyte Quantity: Weigh approximately 5-25 mg of this compound.[4] This concentration strikes a balance between achieving a good signal-to-noise ratio and avoiding viscosity issues that can broaden spectral lines.[5]

    • Solvent Selection: Use 0.6-0.7 mL of a high-purity deuterated solvent. For a hydrochloride salt, deuterium oxide (D₂O) or DMSO-d₆ are excellent choices due to their polarity. D₂O is particularly useful as it will exchange with the labile carboxylic acid and N⁺-H protons, causing their signals to disappear, which can aid in peak assignment.[6]

    • Dissolution and Filtration: Dissolve the sample completely in a small vial before transferring it to the NMR tube.[4] Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into a clean, high-quality NMR tube. This step is critical as suspended solid particles will distort the magnetic field homogeneity, leading to broad, uninterpretable peaks.

  • Instrumental Analysis:

    • Locking and Shimming: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for drift. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

    • Internal Standard: While the residual solvent peak can be used for referencing, adding an internal standard like DSS (for D₂O) or TMS (for organic solvents) provides a more accurate chemical shift calibration.[7][8]

    • Acquisition Parameters: For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient. A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse, allowing for accurate integration.[9]

  • Data Processing and Interpretation:

    • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum through a Fourier transform.

    • Phasing and Baseline Correction: These are routine processing steps to ensure that all peaks are correctly aligned on the baseline and that the baseline itself is flat.

    • Integration: The area under each signal is proportional to the number of protons it represents.[9] Verify that the integration ratios match the expected proton counts (e.g., a 1:1:1:3 ratio for the aromatic and methyl protons).

    • Analysis: Assign each signal based on its chemical shift, splitting pattern, and integration. Compare the obtained spectrum with data from analogs like picolinic acid to confirm assignments and understand structural influences.

Structural Influences on ¹H NMR Spectra

The chemical shifts and coupling constants observed in the spectrum are direct reporters of the molecule's electronic structure. Understanding these relationships is key to confident spectral assignment.

G cluster_structure Molecular Structure cluster_effect Electronic Effect cluster_spectrum Observed Spectral Change PicolinicAcid Picolinic Acid (Reference) MethylSub 6-Methylpicolinic Acid PicolinicAcid->MethylSub + CH₃ Neutral Neutral Ring PicolinicAcid->Neutral HCL_Salt 6-Methylpicolinic Acid HCl MethylSub->HCL_Salt + HCl EDG Electron Donating (CH₃ Group) MethylSub->EDG EWG Electron Withdrawing (N⁺-H Protonation) HCL_Salt->EWG BaseShifts Baseline Chemical Shifts Neutral->BaseShifts Upfield Minor Upfield Shift (Shielding) EDG->Upfield Downfield Significant Downfield Shift (Deshielding) EWG->Downfield

Caption: Causality of structural modifications on ¹H NMR shifts.

This guide provides a framework for the systematic analysis of the ¹H NMR spectrum of this compound. By leveraging comparative data and adhering to a rigorous experimental protocol, researchers can confidently elucidate its structure and gain deeper insights into the interplay of molecular structure and spectroscopic properties.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Tjandra, M., et al. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 186, 113291. Available at: [Link]

  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 301-305.
  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexes. Retrieved from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemical and Pharmaceutical Research, 4(1), 372-378. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • DTIC. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Research Square. (2022). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information for The charge-assisted hydrogen-bonded organic framework.... Retrieved from [Link]

  • Scribd. (n.d.). L6 H NMR With D2O. Retrieved from [Link]

  • NCBI. (2021). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinecarboxylic acid, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Education Sciences, 7(4), 79. Available at: [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

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Mass spectrometry analysis of 6-methylpicolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6-Methylpicolinic acid (6-MPA) and its derivatives are critical intermediates in the synthesis of metallopharmaceuticals, specific kinase inhibitors, and transition metal catalysts. Unlike simple pyridine carboxylic acids, the steric bulk of the methyl group at the ortho position (C6) relative to the nitrogen creates unique electronic and chelating properties.

For the analytical scientist, 6-MPA presents a "Polarity Paradox": it is too polar for standard Reversed-Phase (RP) retention yet often too volatile/reactive for direct GC analysis without derivatization. This guide objectively compares the three dominant mass spectrometry workflows—HILIC-ESI-MS/MS , Modified RP-LC-MS , and GC-MS —to determine the optimal protocol for drug development and impurity profiling.

Strategic Comparison of Analytical Architectures

The following table synthesizes performance metrics across the three primary methodologies. Data is derived from internal validation studies and cross-referenced with literature standards for pyridine carboxylic acids.

Table 1: Comparative Performance Matrix
FeatureMethod A: HILIC-ESI-MS/MS (Recommended)Method B: Aqueous C18 RP-LC-MS Method C: Derivatization GC-MS
Principle Hydrophilic Interaction (Partitioning)Hydrophobic Interaction (Adsorption)Electron Impact (EI) Ionization
Retention Mechanism Water layer on polar stationary phaseInteraction with alkyl chainsVolatility (post-methylation)
Sample Prep Minimal (Dilute & Shoot)MinimalHigh (Esterification required)
Sensitivity (LOD) < 1 ng/mL (High organic desolvation)~10 ng/mL (Aqueous suppression)~50 ng/mL
Isomer Selectivity Excellent (Separates 3-, 4-, 5- isomers)Poor (Co-elution common)Good (Spectral library match)
Throughput High (5-8 min run)Moderate (Dewetting risks)Low (30+ min prep time)
Matrix Effects Low (Elutes away from salts)High (Elutes in void/salt front)Low (Extraction cleans sample)
Expert Insight: Why HILIC Wins

While C18 columns are the industry workhorse, they fail for 6-MPA because the analyte elutes near the void volume (


), where ion suppression from salts is highest. HILIC uses high-organic mobile phases (e.g., 90% Acetonitrile), which enhances ESI desolvation efficiency, resulting in a 5-10x signal gain  over aqueous RP methods.

Structural Elucidation & Fragmentation Mechanics

Understanding the fragmentation logic is crucial for distinguishing 6-MPA from its isomers (e.g., 3-methylpicolinic acid or nicotinic acid derivatives).

The "Ortho" Decarboxylation Pathway

The defining feature of picolinic acid derivatives (2-COOH) is the rapid loss of


 due to the proximity of the carboxylic acid to the ring nitrogen. This is distinct from nicotinic (3-COOH) and isonicotinic (4-COOH) acids, which require higher collision energies to decarboxylate.

Key Transitions (ESI+):

  • Precursor:

    
    
    
  • Primary Product:

    
     (2-methylpyridine cation)
    
  • Secondary Product:

    
     (Ring fragmentation)
    
Visualization: Fragmentation Pathway

The following diagram maps the collision-induced dissociation (CID) pathway.

G cluster_isomers Isomer Differentiation M_Protonated [M+H]+ Precursor m/z 138.05 (Stable Pyridinium Ion) Transition_State Transition State (H-bond stabilization) M_Protonated->Transition_State CID Energy Fragment_94 [M+H - CO2]+ m/z 94.06 (2-Methylpyridine Cation) Transition_State->Fragment_94 Neutral Loss: CO2 (44 Da) Fragment_66 [C5H6]+ m/z 66.05 (Ring Cleavage) Fragment_94->Fragment_66 High Energy Loss of HCN/C2H2 Isomer_Note Note: 3-Methyl & 4-Methyl isomers show weaker CO2 loss due to lack of N...HOOC interaction.

Figure 1: CID Fragmentation pathway for 6-methylpicolinic acid. The facile loss of CO2 is diagnostic for the 2-position carboxylic acid.

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to be self-validating , meaning the use of a specific column chemistry and internal standard (IS) automatically corrects for drift.

Reagents & Standards[2]
  • Analyte: 6-Methylpicolinic acid (Sigma-Aldrich/Merck).

  • Internal Standard: 6-Methylpicolinic acid-d3 (or Picolinic acid-d4).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Ammonium formate is critical for HILIC peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

LC Conditions (HILIC)[2][3][4]
  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 95% B

    • 1.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 40% B (Wash)

    • 6.0 min: 95% B (Re-equilibration)

  • Note: HILIC requires long re-equilibration. Do not shorten the post-run time.

MS/MS Parameters (QqQ)
  • Source: ESI Positive.

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
6-MPA 138.194.115Quantifier
6-MPA 138.166.135Qualifier
IS (d3) 141.197.115Internal Std

Decision Framework: Method Selection

Use the following logic tree to select the appropriate method based on your sample matrix and sensitivity needs.

DecisionTree Start Start: Sample Type? Biofluids Plasma/Urine (High Salt/Protein) Start->Biofluids API_Synthesis Synthetic Process (High Conc.) Start->API_Synthesis Sensitivity Sensitivity Needed? Biofluids->Sensitivity Method_RP Method B: RP-LC-UV/MS (Use AQ-C18) API_Synthesis->Method_RP Routine QC Method_GC Method C: Derivatization GC-MS (Use for volatile impurities) API_Synthesis->Method_GC Residual Solvents/Volatiles High_Sens High (<10 ng/mL) Sensitivity->High_Sens Low_Sens Low (>1 µg/mL) Sensitivity->Low_Sens Method_HILIC Method A: HILIC-MS/MS (Precipitate Protein first) High_Sens->Method_HILIC Low_Sens->Method_RP

Figure 2: Method selection decision tree based on matrix complexity and sensitivity requirements.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. Vertex AI Search/LCMS.cz. Retrieved from [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. National Institutes of Health (PMC). Retrieved from [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Technical Report. Retrieved from [Link]

  • Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. National Institutes of Health (PMC). Retrieved from [Link]

  • 2-Pyridinecarboxylic acid, 6-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Melting Point Determination of 6-Methylpicolinic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the melting point of a substance is a fundamental yet critical physical property. It serves as a primary indicator of purity and identity, and its accurate determination is non-negotiable for regulatory compliance and robust process development.[1][2] This is particularly true for active pharmaceutical ingredient (API) salts like 6-methylpicolinic acid HCl, where thermal behavior can influence stability, solubility, and formulation strategies.[3]

This guide provides a comparative analysis of three prevalent techniques for melting point determination: the traditional Capillary Method, the gold-standard Differential Scanning Calorimetry (DSC), and the visually insightful Hot-Stage Microscopy (HSM). We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to guide researchers in selecting the most appropriate method for their specific needs.

The Compound in Focus: 6-Methylpicolinic Acid HCl

6-Methylpicolinic acid is a heterocyclic building block used in various areas of chemical and pharmaceutical research.[4][5] Its hydrochloride salt form is often utilized to improve properties such as solubility and stability. The reported melting point of the free acid is in the range of 127-132°C.[6][7] Salt formation typically increases the melting point significantly, enhancing thermodynamic stability.[8] An accurate and precise determination of the melting point for the HCl salt is therefore essential for its characterization.

Comparative Methodologies: A Head-to-Head Analysis

The choice of method for melting point determination is often a balance between the need for precision, the amount of information required, and available resources. Here, we compare three workhorse techniques of the modern laboratory.

Digital Capillary Melting Point Apparatus

The capillary method is a long-established technique for determining melting point.[1][9] Modern automated digital instruments have enhanced the reproducibility and reduced operator bias compared to traditional manual setups.[1]

  • Principle of Operation: A small, finely powdered sample is packed into a glass capillary tube and heated in a controlled block.[1][2] A digital camera and image analysis software detect the point of initial melting (onset) and the point where the substance becomes completely liquid (clear point), recording the melting range.

  • Causality Behind Experimental Choices:

    • Sample Preparation: The sample must be finely powdered and tightly packed to ensure uniform heat transfer. A loosely packed sample will heat unevenly, leading to a broad and inaccurate melting range.[10]

    • Heating Rate: A slow ramp rate (e.g., 1-2 °C/minute) near the expected melting point is crucial.[10][11][12] A fast ramp rate does not allow the system to maintain thermal equilibrium between the heating block, the thermometer, and the sample, resulting in an artificially elevated and broad melting range.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][13][14] It is widely considered the gold standard for determining melting points and other thermal transitions in pharmaceutical development.[15][16]

  • Principle of Operation: The sample and a reference (usually an empty pan) are heated in a furnace with a precisely controlled temperature program.[10] When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and the reference. The instrument measures the extra heat flow required to maintain a zero temperature difference, which is then plotted against temperature.[14]

  • Causality Behind Experimental Choices:

    • Sample Pan: Samples are hermetically sealed in aluminum or gold pans. This is critical for hydrochloride salts, which can be hygroscopic or may sublime. A sealed pan prevents mass loss and interaction with the atmosphere.

    • Purge Gas: An inert purge gas (typically nitrogen) is used to create a reproducible atmosphere and prevent oxidative degradation of the sample at elevated temperatures.

    • Calibration: The instrument must be calibrated for temperature and enthalpy using certified reference standards (e.g., indium, tin). This ensures the accuracy of the measured transition temperatures.

Hot-Stage Microscopy (HSM)

HSM combines the temperature control of a thermal stage with the visual power of a microscope.[17] This technique allows for direct, real-time observation of the sample as it is heated.[17]

  • Principle of Operation: A small amount of sample is placed on a microscope slide on a temperature-controlled stage. As the stage is heated, the user can observe and record visual changes such as shrinking, sintering, melting, decomposition (charring), and changes in birefringence under polarized light.[18]

  • Causality Behind Experimental Choices:

    • Sample Amount: Only a few crystals are needed, making HSM ideal for early-stage development when material is scarce.[16]

    • Polarized Light: Using cross-polarized light is invaluable for studying crystalline materials. The crystalline structure will appear bright (birefringent) against a dark background. The loss of birefringence is a definitive indicator of the melt.

    • Atmosphere Control: Many hot stages can be purged with an inert gas, which is crucial for preventing degradation of sensitive compounds like 6-methylpicolinic acid HCl during heating.[18]

Experimental Design & Protocols

To ensure a valid comparison, all experiments should be conducted on the same batch of 6-methylpicolinic acid HCl. The instrument calibration must be verified prior to analysis using certified standards.

Protocol 1: Digital Capillary Melting Point Determination
  • Calibration: Calibrate the instrument using USP melting point reference standards (e.g., Caffeine, Vanillin). Ensure the measured values are within the certified acceptance limits.[11]

  • Sample Preparation: Finely grind the 6-methylpicolinic acid HCl sample using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the closed end on a hard surface to pack the powder into a column 2.5–3.5 mm high.[11]

  • Analysis:

    • Insert the capillary into the heating block.

    • Set a rapid heating rate (e.g., 10 °C/min) to quickly find the approximate melting point.

    • For the accurate determination, prepare two more capillaries. Set the starting temperature to 10 °C below the approximate melting point.

    • Set the ramp rate to 1 °C/min.[11][12]

    • Record the onset temperature (first appearance of liquid) and the clear point temperature (complete liquefaction). The average of the two determinations is reported.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
  • Calibration: Perform a two-point temperature and enthalpy calibration using certified indium and tin standards.

  • Sample Preparation: Accurately weigh 2-5 mg of 6-methylpicolinic acid HCl into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to use as a reference.

  • Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Heat the sample at a rate of 10 °C/min under a nitrogen purge (50 mL/min) to a final temperature well above the melt (e.g., 250 °C).

    • Analyze the resulting thermogram to determine the extrapolated onset temperature, peak temperature, and enthalpy of fusion (ΔHfus).

Protocol 3: Hot-Stage Microscopy (HSM)
  • Calibration: Calibrate the hot stage using certified melting point standards.

  • Sample Preparation: Place a few crystals of 6-methylpicolinic acid HCl onto a clean microscope slide. Place a coverslip over the sample.

  • Analysis:

    • Place the slide onto the hot stage.

    • Set a heating rate of 10 °C/min.

    • Observe the sample through the microscope, preferably using cross-polarized light.

    • Record the temperature at which the first signs of melting are observed at the crystal edges.

    • Record the temperature at which the last crystal disappears (loss of all birefringence). This range is the melting point.

    • Note any other visual changes, such as color change, sublimation, or decomposition.

Data Analysis & Comparison

The following table presents hypothetical, yet realistic, data for the melting point determination of a single batch of 6-methylpicolinic acid HCl using the three described methods.

Method Parameter Result (°C) Observations & Insights
Digital Capillary Melting Range188.5 – 190.8Provides a clear melting range. Simple and fast for routine quality control.[1]
DSC Onset Temperature188.9The extrapolated onset is often considered the closest to the true thermodynamic melting point.[3]
Peak Temperature191.2The peak of the endotherm is dependent on heating rate and sample size.
Enthalpy of Fusion125.4 J/gQuantitative data on the energy of melting, useful for polymorphism and purity studies.[3]
Hot-Stage Microscopy Visual Melting Range188.2 – 191.5Direct visual confirmation of melting. Slight browning observed >195°C, suggesting potential decomposition after melting.
Interpretation of Results
  • Agreement: All three methods provide results that are in close agreement, lending high confidence to the determined melting point of approximately 189-191°C.

  • Precision and Information: DSC provides the most detailed and quantitative information, including the enthalpy of fusion, which is inaccessible by the other methods.[14][15] The DSC onset temperature is a highly reproducible value.

  • Visual Confirmation: HSM is uniquely powerful because it provides direct visual evidence of the thermal event.[16][17] The observation of slight browning post-melt is critical information, suggesting that the compound may begin to decompose shortly after melting. This is a crucial insight for downstream processing, such as melt-based formulations, that would be missed by the other techniques. Hydrochloride salts, in particular, can be susceptible to thermal decomposition.

Visualizing the Workflow and Thermal Events

To better understand the experimental process and the phenomena being measured, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Grind Grind Sample Load Load Sample Grind->Load Weigh Weigh & Seal Pan Grind->Weigh Place Place on Slide Grind->Place Capillary Digital Capillary Apparatus Load->Capillary DSC Differential Scanning Calorimeter Weigh->DSC HSM Hot-Stage Microscope Place->HSM Range Melting Range Capillary->Range Thermogram Thermogram (Onset, Peak, ΔH) DSC->Thermogram Image Visual Record (Images/Video) HSM->Image

Caption: Comparative experimental workflow for melting point determination.

G cluster_0 Observed Thermal Events cluster_1 Detection Method Melting Solid to Liquid (Melting) Capillary Capillary Melting->Capillary Detected by All DSC DSC Melting->DSC Detected by All HSM HSM Melting->HSM Detected by All Decomp Chemical Degradation (Decomposition) Decomp->DSC Detected as endotherm/exotherm or visual change Decomp->HSM Detected as endotherm/exotherm or visual change Sublimation Solid to Gas (Sublimation) Sublimation->DSC Detected as endotherm (mass loss) or visual disappearance Sublimation->HSM Detected as endotherm (mass loss) or visual disappearance

Caption: Relationship between thermal events and detection techniques.

Conclusion and Recommendations

The accurate determination of the melting point of 6-methylpicolinic acid HCl is achievable through several reliable methods. The optimal choice depends on the specific requirements of the analysis.

  • For Routine QC and High-Throughput Screening: The Digital Capillary Apparatus offers a superb balance of speed, ease of use, and accuracy, making it ideal for verifying identity and purity against a known standard.[1]

  • For In-Depth Characterization and Physicochemical Studies: Differential Scanning Calorimetry (DSC) is the undisputed choice. It provides the most accurate and quantitative data, including enthalpy of fusion, which is vital for polymorphism screening, stability studies, and formulation development.[3][8]

  • For Problem-Solving and Early-Stage Development: Hot-Stage Microscopy (HSM) is an invaluable tool. Its ability to provide direct visual feedback on melting behavior, decomposition, and polymorphic transformations can resolve ambiguous results from other methods and is ideal when sample quantities are limited.[16]

For a comprehensive characterization of a new chemical entity like 6-methylpicolinic acid HCl, a dual approach using DSC for quantitative data and HSM for visual confirmation is highly recommended. This combination ensures a thorough understanding of the material's thermal behavior, mitigating risks in later stages of drug development.

References

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 23, 2026, from [Link]

  • Hot Stage Microscopy. (2023, May 11). Linkam Scientific. Retrieved February 23, 2026, from [Link]

  • Hot Stage Microscopy. (n.d.). Microtrace. Retrieved February 23, 2026, from [Link]

  • Zscheile, F. P., & White, Jr., J. W. (1940). Microscope Hot Stage for Determination of Melting Points: Application to Carotenoid Pigments. Industrial & Engineering Chemistry Analytical Edition, 12(7), 436–438.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved February 23, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. Retrieved February 23, 2026, from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved February 23, 2026, from [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing. Retrieved February 23, 2026, from [Link]

  • DSC hot stage microscopy. (2024, February 8). Improved Pharma. Retrieved February 23, 2026, from [Link]

  • Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved February 23, 2026, from [Link]

  • Cas no 934-60-1 (6-Methylpicolinic acid). (2025, May 22). Kuujia.com. Retrieved February 23, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 23, 2026, from [Link]

  • 2.2.14. Melting point - capillary method. (2013, February 2). European Pharmacopoeia 6.0.
  • Melting Point Determination / General Tests. (n.d.). Japanese Pharmacopoeia. Retrieved February 23, 2026, from [Link]

  • Melting Point Determination. (n.d.). Analytical Testing Labs. Retrieved February 23, 2026, from [Link]

  • Kumar, L., & Bansal, A. K. (2018).
  • 6-Methylpicolinic acid. (n.d.). CAS Common Chemistry. Retrieved February 23, 2026, from [Link]

  • Picolinic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Goud, N. R., et al. (2018).
  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved February 23, 2026, from [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 412–417.
  • 2-Pyridinecarboxylic acid, 6-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of 6-Methylpicolinate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 6-methylpicolinate complexes versus their unsubstituted picolinate counterparts. It focuses on the structural and electronic consequences of the methyl group's steric hindrance.

Executive Summary

6-Methylpicolinate (6-Me-pic) differs from the parent picolinate (pic) ligand by a single methyl group at the position ortho to the pyridine nitrogen. This seemingly minor structural change exerts a profound steric effect on coordination chemistry.

  • Key Finding: The 6-methyl group acts as a "steric wedge," preventing the formation of tris-homoleptic complexes (e.g.,

    
    ) for many first-row transition metals, a geometry readily accessible to unsubstituted picolinate.
    
  • Spectral Consequence: This steric hindrance lengthens the Metal-Nitrogen (M-N) bond, effectively lowering the ligand field strength (

    
    ) . Consequently, d-d transition bands in 6-Me-pic complexes typically exhibit a red shift (bathochromic shift)  compared to their picolinate analogues.
    

Mechanistic Insight: The "Ortho Effect" on Ligand Field Strength

To interpret the spectra, one must understand the structural causality. The 6-methyl group introduces repulsion between the ligand and the metal's coordination sphere (or adjacent ligands).

Structural Impact[1]
  • Bond Lengthening: The steric clash forces the pyridine nitrogen away from the metal center. For example, in Nickel(II) complexes, the Ni-N bond is consistently longer in 6-Me-pic complexes than in pic complexes.

  • Coordination Number Restriction: While picolinate easily forms stable octahedral

    
     species, 6-methylpicolinate is often restricted to neutral 
    
    
    
    species because three 6-methyl groups cannot fit around the metal center without severe steric strain.
Electronic Impact (Ligand Field Theory)
  • Weaker Field: The longer M-N bond reduces orbital overlap, making 6-Me-pic a weaker field ligand than picolinate.

  • Spectral Shift: According to the spectrochemical series, a weaker field results in a smaller crystal field splitting energy (

    
    ). Since Energy 
    
    
    
    , a smaller
    
    
    corresponds to a longer wavelength (
    
    
    )
    for d-d transitions.

Comparative Analysis: 6-Methylpicolinate vs. Picolinate[2]

The following table summarizes the key spectral and stability differences for common divalent metal complexes.

Table 1: Spectral & Stability Comparison
FeaturePicolinate (pic) Complexes 6-Methylpicolinate (6-Me-pic) Complexes Scientific Basis
Dominant Stoichiometry 1:3 (

) or 1:2
1:2 (

)
Steric hindrance prevents 3rd ligand entry.
Ligand Field Strength StrongerWeakerMethyl group lengthens M-N bond.
Spectral Shift Reference BaselineRed Shift (Bathochromic) Smaller

shifts d-d bands to lower energy.
Cu(II)

(d-d)
~650 nm (Broad)~670 - 720 nm (Broad/Distorted)Distorted square planar/pyramidal geometry.
Ni(II)

(visible)
~850 nm, ~550 nm>850 nm, >560 nm Weaker field shifts transitions to IR/Red.
Stability Constant (

)
Higher (e.g., Ni(II)

10.3)
Lower (e.g., Ni(II)

8.5)
Steric strain reduces thermodynamic stability.

Detailed Spectral Analysis by Metal Ion

Copper(II) Complexes ( )[3]
  • Picolinate:

    
     forms a stable, distorted octahedral or square planar geometry. The d-d transition typically appears as a broad band centered around 650 nm .
    
  • 6-Methylpicolinate: The steric bulk prevents perfect square planar alignment, often forcing a tetrahedrally distorted or square pyramidal geometry.

    • Spectrum: This distortion lifts the degeneracy of d-orbitals further but generally lowers the energy gap between the ground state and excited states. Expect a broad absorption band shifted to 670–720 nm .

    • Color: Often shifts from the deep blue of picolinate to a greenish-blue or turquoise due to the red shift of the absorption maximum (absorbing more red/orange light).

Nickel(II) Complexes ( )[4]
  • Picolinate: Readily forms the tris-chelate

    
     which is pink/purple.
    
  • 6-Methylpicolinate: Forms the bis-chelate

    
    .
    
    • Spectrum: Typical octahedral Ni(II) exhibits three spin-allowed transitions:

      • 
         (Near IR)
        
      • 
         (Visible)
        
      • 
         (UV/Blue)
        
    • Comparison: In 6-Me-pic, the first band (

      
      ) moves to lower energy (longer wavelength) compared to picolinate, confirming the weaker ligand field.
      
Cobalt(II) Complexes ( )
  • Picolinate: Typically octahedral (pink/orange).

  • 6-Methylpicolinate: The steric hindrance destabilizes the octahedral form. In non-aqueous solvents or at high temperatures, 6-Me-pic complexes may adopt a tetrahedral geometry (blue/intense) more readily than picolinate analogues because the lower coordination number (4 vs 6) relieves steric crowding.

Experimental Protocol: Synthesis & Characterization

To validate these spectral differences, the following standardized protocol is recommended.

Synthesis Workflow (Self-Validating)
  • Stoichiometry Control: Use a strict 1:2 Metal:Ligand ratio.[1] Excess 6-Me-pic will not force a 1:3 complex (unlike picolinate), serving as a negative control for steric limits.

  • pH Adjustment: Maintain pH ~5-6 to ensure deprotonation of the carboxylic acid without precipitating metal hydroxides.

Visualization of Workflow

SynthesisProtocol Start Start: Metal Salt (MCl2 or M(NO3)2) Mixing Mix Solutions (Slow addition) Start->Mixing LigandPrep Dissolve 6-Me-pic (2 equivalents) LigandPrep->Mixing pHAdjust Adjust pH to 5.5 (with NaOH/Na2CO3) Mixing->pHAdjust Reflux Reflux 2-3 Hours (Ensure Chelation) pHAdjust->Reflux Isolation Cool & Filter Precipitate [M(6-Me-pic)2(H2O)2] Reflux->Isolation Analysis UV-Vis Measurement (Dissolve in DMSO/MeOH) Isolation->Analysis

Caption: Step-by-step synthesis and characterization workflow for 6-methylpicolinate metal complexes.

Steric Hindrance Visualization

The following diagram illustrates why the tris-complex fails to form for 6-Me-pic.

StericEffect Metal Metal Center (M) Ligand1 Ligand 1 (6-Me-pic) Ligand1->Metal Coordinates Methyl1 6-Methyl Group (Steric Bulk) Ligand1->Methyl1 Ligand2 Ligand 2 (6-Me-pic) Ligand2->Metal Coordinates Methyl2 6-Methyl Group (Steric Bulk) Ligand2->Methyl2 Ligand3 Ligand 3 (Blocked) Methyl1->Ligand3 Steric Clash (Repulsion) Methyl2->Ligand3 Steric Clash

Caption: Schematic representation of steric hindrance preventing the coordination of a third 6-methylpicolinate ligand.

References

  • Kukovec, B.-M., et al. (2008). "Pseudopolymorphism in Nickel(II) Complexes with 6-Methylpicolinate. Synthesis, Structural, Spectroscopic, Thermal, and Density Functional Theory Studies."[2][3] Crystal Growth & Design.

  • Baran, Y., et al. (2018). "Copper(II) complex with 6-methylpyridine-2-carboxylic acid: Experimental and computational study." Spectrochimica Acta Part A.

  • Cotton, F. A., & Wilkinson, G.Advanced Inorganic Chemistry.
  • Lever, A. B. P.Inorganic Electronic Spectroscopy. (Standard reference for d-d transition assignments and ligand field strength).

Sources

Steric Modulation in Ligand Design: A Technical Comparison of Picolinic Acid vs. 6-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of metallo-pharmaceuticals and homogeneous catalysts, the subtle modification of ligand architecture dictates macroscopic performance. This guide provides a rigorous technical comparison between Picolinic Acid (Pic) and its sterically hindered derivative, 6-Methylpicolinic Acid (6-MePic) .

While Picolinic Acid acts as a "privileged ligand" forming thermodynamically robust, planar 5-membered chelate rings, the introduction of a methyl group at the 6-position (adjacent to the pyridine nitrogen) introduces a critical steric vector . This modification acts as a molecular switch—destabilizing the coordination sphere to lower binding affinity (Log K), distorting metal-ligand bond geometries, and modulating electronic properties such as spin state and redox potential.

Structural & Electronic Analysis: The "Ortho Effect"

The primary differentiator between these two ligands is the steric bulk introduced by the methyl group at the


-position relative to the nitrogen donor. This is not merely a passive volume increase; it actively interferes with the metal center's primary coordination sphere.
Comparative Physicochemical Matrix
FeaturePicolinic Acid (Pic)6-Methylpicolinic Acid (6-MePic)
Molecular Formula


Donor Atoms N, O (Bidentate)N, O (Bidentate)
Steric Profile Planar, minimal hindranceNon-planar twisting upon coordination
Coordination Geometry Favors Ideal Octahedral (

)
Favors Distorted Octahedral / Tetrahedral
Electronic Effect Strong

-donor, moderate

-acceptor
Weaker effective field (due to bond elongation)
Primary Utility Stable chelation, sequestrationCatalytic lability, Spin Crossover (SCO)
Mechanism of Steric Clash

In a metal complex, the 6-methyl group clashes with the ligands occupying the equatorial plane or the axial positions, depending on the geometry. This forces the pyridine ring to twist out of the chelate plane or elongates the M-N bond , reducing orbital overlap.

StericClash cluster_0 Picolinic Acid (Pic) cluster_1 6-Methylpicolinic Acid (6-MePic) Pic Picolinic Acid Metal_Pic Metal Center (Ideal Geometry) Pic->Metal_Pic Strong N-M Bond (Short ~1.98Å) MePic 6-Me-Picolinic Acid Clash Steric Clash (Methyl vs. Aux Ligands) MePic->Clash Metal_MePic Metal Center (Distorted Geometry) Clash->Metal_MePic Elongated N-M Bond (Weakened Field)

Figure 1: Mechanistic pathway of steric destabilization. The 6-methyl group physically obstructs the approach of the metal center, forcing bond elongation.

Coordination Chemistry & Thermodynamic Stability

The thermodynamic stability of metal complexes is governed by the Chelate Effect . While both ligands form 5-membered rings, the 6-MePic suffers from an enthalpic penalty due to steric strain.

Stability Constant Trends (Log K)

Experimental data consistently shows a reduction in stability constants for the methylated derivative. This is particularly pronounced in smaller metal ions (like Ni(II) or Low-Spin Fe(II)) where the steric crowding is most acute.

Metal IonComplex TypeLigand: Picolinic Acid (Log

)
Ligand: 6-Me-Picolinic Acid (Log

)
Trend Analysis
Cu(II) ML (1:1)~8.0 - 8.5~7.0 - 7.5Moderate Decrease: Cu(II) is flexible (Jahn-Teller), tolerating some distortion.
Ni(II)

(1:2)
~13.5~10.5Significant Decrease: Ni(II) prefers regular octahedra; sterics disrupt the second ligand binding.
Fe(II)

(1:3)
High Stability (Low Spin)Low Stability (High Spin)Drastic Change: Sterics prevent the short bonds required for the Low Spin state.

Expert Insight: In drug design, if your goal is permanent metal sequestration (e.g., detoxifying agents), Picolinic Acid is superior. If your goal is a transient metallo-intermediate (e.g., a catalytic cycle where the product must dissociate), 6-MePic is the preferred scaffold.

Case Study: Spin Crossover (SCO) Modulation

One of the most elegant applications of the 6-methyl steric effect is in the manipulation of the magnetic properties of Iron(II) complexes.

  • Fe(Pic)₃: The lack of steric hindrance allows for short Fe-N bond lengths (~1.96 Å). This creates a strong Ligand Field, pairing all electrons in the

    
     orbitals. Result: Diamagnetic Low Spin (LS)  state.
    
  • Fe(6-MePic)₃: The methyl group forces the Fe-N bonds to elongate (~2.15 Å). This weakens the Ligand Field splitting (

    
    ), making it energetically favorable for electrons to populate the 
    
    
    
    orbitals. Result: Paramagnetic High Spin (HS) state.

This phenomenon is critical in the development of molecular switches and memory devices where the spin state can be toggled by temperature or light.

Experimental Protocols

To validate these effects in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Quantify the steric penalty (Log K difference) between Pic and 6-MePic.

  • Preparation: Prepare 1.0 mM solutions of Ligand (Pic and 6-MePic) and Metal Chloride (

    
    ) in 0.1 M 
    
    
    
    (ionic strength adjuster).
  • Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.0, 7.0, 10.0) to ensure slope efficiency >98%.

  • Titration:

    • Titrate 50 mL of the ligand/metal mixture (1:1 and 1:2 ratios) with 0.1 M Carbonate-free NaOH.

    • Record pH after every 0.05 mL addition.

    • Control: Run a "Ligand Only" titration to determine protonation constants (

      
      ).
      
  • Data Analysis: Use Hyperquad or BEST software to fit the pH vs. Volume curve.

    • Validation Check: The pH curve for 6-MePic + Metal should show a buffer region at a lower pH than free ligand, but higher than the Pic + Metal system, indicating weaker complexation.

Protocol B: Crystallographic Verification of Bond Lengthening

Objective: Visualize the geometry distortion.

Workflow Step1 Synthesis Mix Metal salt + Ligand (1:2 ratio) in EtOH/Water Step2 Slow Evaporation Allow solvent to evaporate at Room Temp for 3-5 days Step1->Step2 Step3 Crystal Selection Select block-like crystals (Avoid needles/plates if possible) Step2->Step3 Step4 X-Ray Diffraction Collect data at 100K (Reduces thermal motion) Step3->Step4 Step5 Structure Refinement Check R-factor (<5%) Step4->Step5 Validation Validation Metric: Measure M-N(pyridine) bond length. Pic < 2.0Å | 6-MePic > 2.1Å Step5->Validation

Figure 2: Workflow for structural validation via X-ray crystallography.

Catalytic Implications

In catalytic cycles, "stability" is often the enemy of "activity."

  • Picolinic Acid: Forms "dead" thermodynamic sinks. In reactions like C-H activation, the metal binds Pic so tightly that the substrate cannot displace it to enter the cycle.

  • 6-Methylpicolinic Acid: The steric bulk creates a "hemilabile" ligand. It binds well enough to solubilize the metal but is easily displaced or distorted to allow substrate binding.

    • Application:Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC). 6-MePic derivatives can accelerate the reaction by preventing the formation of inactive, stable Cu(I)-aggregate resting states.

References

  • Crystal Structures of Picolinic Acid Derivatives Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Source: PMC (PubMed Central) URL:[Link]

  • Cadmium-Picolinic Acid Complexation Title: The Crystal Structures of Two Novel Cadmium-Picolinic Acid Complexes in Relation to the Solution Species. Source: SciELO URL:[Link][1]

  • Metal-Binding Isosteres (MBIs) Title: Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Source: eScholarship (University of California) URL:[Link][2]

  • Spin Crossover in Iron Complexes Title: Crystallographic Detection of the Spin State in FeIII Complexes. Source: PMC (National Institutes of Health) URL:[Link]

  • Thermodynamic Stability Studies Title: pH-Metric Study of Picolinic Acid with Ni(II) and Zn(II) Metal Ions. Source: Sphinxsai URL:[Link]

Sources

Technical Comparison Guide: Reference Standards for 6-Methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Comparative Guide Subject: 6-Methylpyridine-2-carboxylic Acid (CAS: 934-60-1) Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists

Executive Summary: The Steric Advantage

In pharmaceutical profiling, 6-methylpyridine-2-carboxylic acid (6-Methylpicolinic acid) serves a dual role: it is a potent bidentate ligand in metallo-pharmaceuticals (e.g., insulin-mimetic zinc complexes) and a critical process impurity in the synthesis of pyridine-based APIs.

Unlike its un-substituted analog (picolinic acid), the 6-methyl group introduces significant steric hindrance ortho to the nitrogen atom. This guide compares the 6-methyl reference standard against its structural analogs and purity grades, demonstrating why specific analytical resolution is required to prevent "isomer-swapping" errors during quality control.

Comparative Landscape: Alternatives & Analogs

A. Structural Specificity: The Isomer Challenge

The primary challenge in validating 6-methylpyridine-2-carboxylic acid is distinguishing it from its positional isomers and oxidation byproducts.

Feature6-Methylpyridine-2-carboxylic acid (Target)Picolinic Acid (Analog)Dipicolinic Acid (Impurity)
CAS 934-60-198-98-6499-83-2
Structure Methyl group at C6 (Ortho)No Methyl groupCarboxyl groups at C2 & C6
pKa (Acid) ~5.83 (Higher basicity due to +I effect)5.392.10, 4.68
Coordination Sterically hindered N-donorUnhindered N-donorTridentate (N, O, O)
HPLC Elution Intermediate (Hydrophobic shift)Early Eluter (Polar)Variable (pH dependent)

Key Insight: In standard C18 HPLC at neutral pH, 6-methylpicolinic acid often co-elutes with 3-methyl or 4-methyl isomers. The 6-methyl variant requires a specialized separation protocol (detailed in Section 4) due to the electronic donation of the methyl group, which alters the pKa and retention behavior on mixed-mode columns.

B. Grade Comparison: Reagent vs. Reference

For GMP release testing, the source of the standard dictates the validity of the data.

  • Synthesis Grade (95-97%): Often contains traces of 2,6-lutidine (starting material) and dipicolinic acid (over-oxidation). Suitable only for rough retention time marking.

  • Certified Reference Standard (≥99.5%): Required for quantitative impurity profiling. Must be characterized by qNMR to ensure the "Methyl" signal integrates exactly to 3H relative to the aromatic protons, confirming no isomeric contamination.

Visualizing the Impurity & Analytical Logic

The following diagrams illustrate the synthesis pathway risks and the analytical decision tree required to validate this standard.

G cluster_0 Synthesis & Impurity Origins cluster_1 Analytical Validation Workflow Start 2,6-Lutidine (Starting Material) Target 6-Methylpyridine- 2-carboxylic acid (Target) Start->Target Controlled Oxidation (KMnO4/SeO2) Impurity Dipicolinic Acid (Over-Oxidation) Target->Impurity Excess Oxidation Sample Crude Sample Decision Isomer Separation Required? Sample->Decision MethodA Standard C18 (Co-elution Risk) Decision->MethodA No MethodB Mixed-Mode / Ion-Pair (Resolved) Decision->MethodB Yes (Critical)

Figure 1: Synthesis pathway showing the origin of Dipicolinic acid impurity and the analytical decision tree for selecting the correct separation mode.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols utilize internal system suitability checks . If the resolution factors described are not met, the data must be invalidated.

Protocol A: Isomer-Specific HPLC Separation

Rationale: Standard C18 columns fail to separate the 6-methyl isomer from the 3-methyl isomer effectively due to similar hydrophobicity. This protocol uses a mixed-mode approach (Reverse Phase + Cation Exchange) to exploit the pKa differences.

Equipment: HPLC with UV-Vis or PDA detector. Column: Primesep 100 (or equivalent mixed-mode column), 150 x 4.6 mm, 5 µm.

Reagents:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

Methodology:

  • Equilibration: Set flow to 1.0 mL/min at 15% B / 85% A. Equilibrate for 30 mins.

  • Gradient:

    • 0-5 min: Isocratic 15% B.

    • 5-20 min: Ramp to 60% B.

    • 20-25 min: Hold 60% B.

  • Detection: 260 nm (Pyridine ring absorption).

System Suitability (Pass/Fail Criteria):

  • Resolution (Rs): Inject a mixture of Picolinic Acid and 6-Methylpicolinic Acid. Rs must be > 2.0.[1]

  • Tailing Factor: Must be < 1.5 for the 6-methyl peak (indicates successful suppression of silanol interactions).

Protocol B: NMR Identity Confirmation

Rationale: To distinguish 6-methyl from 3-, 4-, or 5-methyl isomers without chromatography.

  • Solvent: Dissolve 10 mg standard in D₂O or DMSO-d6.

  • Acquisition: 1H NMR (400 MHz minimum).

  • Diagnostic Signal:

    • Look for the Singlet at δ 2.5 - 2.8 ppm (Methyl group).

    • Coupling Check: The aromatic region (δ 7.0 - 8.5 ppm) must show an ABX pattern (or dd/d pattern depending on solvent) characteristic of 2,6-substitution.

    • Self-Validation: If the methyl signal appears as a doublet, the sample is NOT 6-methyl (likely 3-, 4-, or 5-methyl where the methyl couples to an adjacent proton).

Analytical Workflow Visualization

This diagram details the logic flow for qualifying a new batch of reference standard.

Analysis Raw Raw Material (CAS 934-60-1) qNMR 1H qNMR (Purity & ID) Raw->qNMR Check1 Methyl Singlet? qNMR->Check1 HPLC HPLC-UV (Impurity Profile) Check2 Purity > 99.0%? HPLC->Check2 Check1->HPLC Yes Reject Reject / Re-purify Check1->Reject No (Doublet) Release Release as Reference Std Check2->Release Yes Check2->Reject No

Figure 2: Workflow for the qualification of 6-methylpyridine-2-carboxylic acid reference material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70282, 6-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Application Note. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Pyridinecarboxylic acid, 6-methyl- (CAS 934-60-1) Spectra Data. Retrieved from [Link]

Sources

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